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  • Product: 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide
  • CAS: 917383-03-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a valuable intermediate in contemporary drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a valuable intermediate in contemporary drug discovery and development. The strategic incorporation of a gem-difluoro motif on a cyclohexyl ring offers a powerful tool for modulating the physicochemical properties of bioactive molecules, including metabolic stability and lipophilicity. The terminal N-methoxy-N-methylamide (Weinreb amide) functionality serves as a versatile handle for the mild and high-yield construction of ketones via reaction with organometallic reagents. This document outlines a validated two-stage synthetic approach, beginning with the geminal difluorination of a readily available ketoester, followed by saponification and subsequent amide coupling. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and present a logical framework for process optimization.

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of complex molecules with precisely controlled stereochemistry and functionality is the cornerstone of modern pharmaceutical development. Fluorine-containing organic compounds have gained prominence due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered pKa.[1][2] The gem-difluoromethylene group (CF2) is of particular interest as it serves as a non-hydrolyzable isostere for a carbonyl or ether linkage, profoundly influencing the conformational preferences and electronic properties of a molecule without introducing significant steric bulk.

Simultaneously, the Weinreb amide has been established as a superior acylating agent in organic synthesis.[3][4] Its ability to react with a wide range of organometallic reagents to form ketones, without the common side-reaction of over-addition that plagues more reactive acylating agents like acid chlorides or esters, makes it an indispensable tool.[4][5] The stability of the N-methoxy-N-methylamide moiety to many reaction conditions allows for its incorporation early in a synthetic sequence.

This guide, therefore, details a reliable pathway to 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a building block that synergistically combines the benefits of gem-difluorination with the synthetic versatility of a Weinreb amide.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule (II) suggests a straightforward disconnection at the amide bond. This reveals 4,4-difluorocyclohexanecarboxylic acid (I) and N,O-dimethylhydroxylamine as the immediate precursors. The difluorinated carboxylic acid (I) can, in turn, be derived from a commercially available starting material, ethyl 4-oxocyclohexanecarboxylate, through a key geminal difluorination step followed by ester hydrolysis. This strategy leverages common and well-documented transformations, ensuring a high probability of success and scalability.

G target Target Molecule (II) 4,4-Difluoro-N-methoxy-N- methylcyclohexanecarboxamide acid Intermediate (I) 4,4-Difluorocyclohexanecarboxylic Acid target->acid Amide Bond Disconnection keto_ester Starting Material Ethyl 4-oxocyclohexanecarboxylate acid->keto_ester Gem-Difluorination & Hydrolysis

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Core Intermediate: 4,4-Difluorocyclohexanecarboxylic Acid (I)

The synthesis of the key difluorinated intermediate is achieved in two high-yielding steps from ethyl 4-oxocyclohexanecarboxylate.

Mechanistic Considerations: Deoxofluorination

The conversion of a ketone to a gem-difluoride is a cornerstone of organofluorine chemistry. While hazardous reagents like sulfur tetrafluoride (SF4) can achieve this, modern synthesis overwhelmingly favors safer, liquid-phase reagents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the reagents of choice.[6][7][8]

The mechanism involves the initial attack of the carbonyl oxygen onto the electrophilic sulfur atom of DAST, displacing a fluoride ion. This intermediate then collapses, with the newly liberated fluoride attacking the carbocationic center, forming a hemi-ketal-like fluorosulfite intermediate. A second fluoride displacement, either through an SN1 or SN2-like pathway, generates the final gem-difluoro compound and sulfur-containing byproducts. The choice of an ester as the starting material is strategic, as esters are unreactive towards DAST under these conditions.[9]

Experimental Protocol: Step 1 - Geminal Difluorination of Ethyl 4-oxocyclohexanecarboxylate
  • Setup: To a dry, argon-purged flask equipped with a magnetic stirrer and a dropping funnel, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate (NaHCO3) solution with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude ethyl 4,4-difluorocyclohexanecarboxylate is typically of sufficient purity for the next step. If required, purification can be achieved by flash column chromatography on silica gel.

Experimental Protocol: Step 2 - Saponification to 4,4-Difluorocyclohexanecarboxylic Acid (I)
  • Setup: Dissolve the crude ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).[10]

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H2O) (5.0 eq) to the solution.[10]

  • Reaction: Stir the mixture vigorously at room temperature overnight (approx. 16 hours). Monitor reaction completion by TLC or LC-MS.

  • Acidification: Upon completion, dilute the mixture with ethyl acetate and cool in an ice bath. Carefully adjust the pH to ~3-4 with 1 M hydrochloric acid (HCl).[10]

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid (I) as a white solid.[10]

Data Summary: Synthesis of Intermediate (I)
StepStarting MaterialKey ReagentsSolvent(s)Typical YieldRef.
1 Ethyl 4-oxocyclohexanecarboxylateDASTDCM85-95%[6][7]
2 Ethyl 4,4-difluorocyclohexanecarboxylateLiOH·H2OTHF, Water95-99%[10]

Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (II)

The final step involves the formation of the Weinreb amide from the difluorinated carboxylic acid.

Mechanistic Considerations: Weinreb Amide Formation

The direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride requires activation of the carboxyl group. Numerous peptide coupling reagents can achieve this, such as dicyclohexylcarbodiimide (DCC) or BOP reagent.[5][11] A highly effective and scalable alternative involves the in-situ generation of a reactive intermediate. One powerful method utilizes phosphorus-based reagents. For instance, reacting the carboxylic acid with phosphorus trichloride in the presence of N,O-dimethylhydroxylamine can directly yield the Weinreb amide in high yields, even for sterically hindered substrates.[12] This method is suitable for large-scale production.[4][12]

The reaction proceeds by forming a highly reactive acylating intermediate, which is then readily attacked by the nitrogen of N,O-dimethylhydroxylamine to form the stable amide product. The use of N,O-dimethylhydroxylamine hydrochloride necessitates the addition of a base, such as triethylamine or pyridine, to liberate the free amine for the reaction.

Experimental Protocol: Step 3 - Weinreb Amide Formation
  • Setup: To a flame-dried, argon-purged flask, add 4,4-difluorocyclohexanecarboxylic acid (I) (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and anhydrous toluene (~0.3 M).

  • Reagent Addition: Add phosphorus trichloride (PCl3) (0.5 eq) to the suspension at room temperature.[12]

  • Reaction: Heat the reaction mixture to 60 °C and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Cooling & Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with water, then brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (II).

Data Summary: Synthesis of Final Product (II)
StepStarting MaterialKey ReagentsSolventTypical YieldRef.
3 4,4-Difluorocyclohexanecarboxylic acid (I)N,O-dimethylhydroxylamine HCl, PCl3Toluene80-90%[3][12]

Overall Process Workflow

The complete synthetic sequence is a robust, three-step process starting from a commercially available ketoester. Each step employs well-understood chemistry and standard laboratory techniques, making the overall process highly amenable to scale-up for drug development campaigns.

G start Ethyl 4-oxocyclohexanecarboxylate step1_prod Ethyl 4,4-difluorocyclohexanecarboxylate start->step1_prod Step 1: DAST, DCM -78 °C to RT step2_prod Intermediate (I) 4,4-Difluorocyclohexanecarboxylic Acid step1_prod->step2_prod Step 2: LiOH, THF/H₂O RT final_prod Target Molecule (II) 4,4-Difluoro-N-methoxy-N- methylcyclohexanecarboxamide step2_prod->final_prod Step 3: HN(OMe)Me·HCl PCl₃, Toluene, 60 °C

Caption: Forward synthesis workflow for the target molecule.

Conclusion

The synthetic route detailed herein provides a reliable and efficient method for the preparation of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide. By combining a robust deoxofluorination protocol with a scalable Weinreb amide formation, this guide offers researchers and drug development professionals a clear pathway to a valuable molecular building block. The mechanistic insights and detailed protocols are designed to be self-validating and serve as a strong foundation for the synthesis of next-generation fluorinated pharmaceutical candidates.

References

  • Niu, T., et al. (2014). A General and Scalable Approach for the Synthesis of Weinreb Amides. Synthesis, 46(03), 320-330. [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

  • Google Patents. (2005).
  • TutorChase. How do you prepare a Weinreb amide?. [Link]

  • Google Patents. (2022). 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)
  • Phan, D. H., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(15), 5617-5622. [Link]

  • Google Patents. (2015). Preparation method of 4,4-difluorocyclohexanecarboxylic acid. CN105061188A.
  • Sonnenberg, H., et al. (1991). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry, 56(12), 4069-4071. [Link]

  • Houben-Weyl. (2014). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. [Link]

  • Google Patents. (2019). Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. WO2019016828A1.
  • ResearchGate. (2002). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). [Link]

  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474-4477. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
  • Journal of the American Chemical Society. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. [Link]

  • QuickCompany. A Process For The Synthesis Of 4 Methoxycyclohexanone. [Link]

  • PubChem. 4,4-Difluorocyclohexanecarboxylic acid. [Link]

  • Google Patents. (2013). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. CN103073449A.
  • Huang, X., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules, 23(9), 2251. [Link]

  • National Center for Biotechnology Information. (2024). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. [Link]

  • Miele, M., et al. (2025). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. RSC Publishing. [Link]

  • Illinois Experts. gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. [Link]

  • Organic Syntheses. gem-Difluorination of 1-dodecanal. [Link]

  • ResearchGate. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • Organic Syntheses. n-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]

  • National Center for Biotechnology Information. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]

  • PubChem. Process for production of hexamethylenediamine from carbohydrate-containing materials and intermediates therefor - Patent US-9518005-B2. [Link]

  • National Center for Biotechnology Information. (2013). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]

  • Google Patents. (2014). Novel substituted cyclohexane compounds. EP2763554B1.
  • ResearchGate. (2014). Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]

Sources

Exploratory

A Technical Guide to 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides an in-depth overview of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a fluorinated synthetic building block with significant potential in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth overview of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a fluorinated synthetic building block with significant potential in medicinal chemistry and drug development. While a specific CAS number and Safety Data Sheet (SDS) for this compound are not readily found in public databases, suggesting its status as a novel or specialized reagent, this guide will construct a comprehensive profile by examining its core structural components: the 4,4-difluorocyclohexane motif and the N-methoxy-N-methylamide (Weinreb amide) functionality. We will explore the strategic incorporation of gem-difluoro groups to modulate physicochemical properties, delve into the robust synthetic utility of the Weinreb amide, and propose a detailed synthetic pathway. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated scaffolds in the design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the C-F bond, allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][3] The 4,4-difluorocyclohexane moiety, in particular, serves as a valuable bioisostere for carbonyl groups or other functionalities, offering a metabolically stable and conformationally influential scaffold.[4]

When combined with the N-methoxy-N-methylamide (Weinreb amide) group, a highly versatile and stable synthetic handle, the resulting compound, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, emerges as a powerful intermediate. The Weinreb amide is renowned for its ability to react with organometallic reagents to produce ketones and aldehydes in a controlled, non-over-addition manner, a critical advantage in complex total synthesis.[5][6]

This guide will illuminate the synthesis and potential applications of this promising, albeit not widely cataloged, chemical entity.

Physicochemical Properties and Medicinal Chemistry Rationale

The strategic advantage of the 4,4-difluorocyclohexane core lies in its ability to modulate key molecular properties relevant to drug action.

PropertyImpact of the 4,4-Difluoro MoietyRationale in Drug Design
Metabolic Stability The C-F bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes).Increased half-life and bioavailability of the drug candidate.
Lipophilicity (logP) Fluorine is highly electronegative but also lipophilic. The introduction of a CF2 group generally increases lipophilicity compared to a CH2 group.Modulation of membrane permeability and target engagement.
pKa The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic protons.Altering the ionization state of the molecule at physiological pH, which can impact solubility and receptor binding.
Conformation The C-F bond is longer than the C-H bond, and the gem-difluoro group can influence the conformational preference of the cyclohexane ring.Locking the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Proposed Synthesis Pathway

A logical synthetic route to 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide would involve the preparation of the corresponding carboxylic acid, followed by conversion to the Weinreb amide.

G A 4-Oxocyclohexanecarboxylic Acid B 4,4-Difluorocyclohexanecarboxylic Acid A->B Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) C 4,4-Difluorocyclohexanecarbonyl Chloride B->C Activating Agent (e.g., SOCl2, Oxalyl Chloride) D 4,4-Difluoro-N-methoxy-N- methylcyclohexanecarboxamide C->D N,O-Dimethylhydroxylamine Hydrochloride, Base

Figure 1: Proposed synthetic workflow for 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide.

Protocol 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This procedure is based on the fluorination of a ketone precursor.

Materials:

  • 4-Oxocyclohexanecarboxylic Acid

  • Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent

  • Anhydrous dichloromethane (DCM)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-Oxocyclohexanecarboxylic Acid in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DAST (2.2 equivalents) in anhydrous DCM to the cooled solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4,4-Difluorocyclohexanecarboxylic Acid.

Protocol 2: Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

This protocol details the conversion of the carboxylic acid to the Weinreb amide.[7]

Materials:

  • 4,4-Difluorocyclohexanecarboxylic Acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous DCM

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or another suitable base

  • Anhydrous glassware

  • Inert atmosphere

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 4,4-Difluorocyclohexanecarboxylic Acid in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.5 equivalents). Stir the mixture at room temperature for 2 hours or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 4,4-difluorocyclohexanecarbonyl chloride.

  • Amide Formation: In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous DCM and cool to 0 °C. Add pyridine (2.5 equivalents) and stir for 15 minutes.

  • Dissolve the crude acid chloride from step 1 in anhydrous DCM and add it dropwise to the cooled hydroxylamine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel chromatography to obtain 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide.

Synthetic Utility of the Weinreb Amide Functionality

The primary utility of the N-methoxy-N-methylamide group is its predictable and clean reaction with organometallic reagents.[5]

G cluster_0 Reaction with Organometallics A 4,4-Difluoro-N-methoxy-N- methylcyclohexanecarboxamide B Stable Tetrahedral Intermediate A->B 1. R-MgBr or R-Li 2. H3O+ workup D Aldehyde A->D 1. LiAlH4 or DIBAL-H 2. H3O+ workup C Ketone B->C Hydrolysis

Figure 2: Key transformations of the Weinreb amide functionality.

The stability of the tetrahedral intermediate formed upon addition of an organometallic reagent prevents the common side reaction of over-addition, which often plagues the synthesis of ketones from other carboxylic acid derivatives like esters or acid chlorides. This makes the title compound an excellent precursor for a variety of substituted difluorocyclohexyl ketones.

Safety Considerations

In the absence of a specific Safety Data Sheet, a risk assessment must be conducted based on the constituent parts of the molecule and the reagents used in its synthesis.

  • Fluorinating Agents (e.g., DAST): These reagents are toxic, corrosive, and react violently with water. They should be handled with extreme caution in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.

  • Acid Chlorides (e.g., Oxalyl Chloride, Thionyl Chloride): These are corrosive and lachrymatory substances. Handle in a fume hood with appropriate PPE.

  • Organofluorine Compounds: While generally stable, fluorinated organic compounds can release hydrogen fluoride (HF) upon combustion. HF is extremely toxic and corrosive.

  • General Handling: Standard laboratory safety practices should be observed.[8][9][10][11] This includes wearing safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.

Conclusion

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide stands as a highly valuable, though not commonly available, synthetic intermediate for drug discovery and development. The strategic incorporation of the 4,4-difluorocyclohexane motif offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The presence of the Weinreb amide functionality provides a reliable and high-yielding handle for further synthetic elaboration. This guide provides a foundational understanding and practical protocols for the synthesis and application of this and similar fluorinated building blocks, empowering chemists to explore new frontiers in medicinal chemistry.

References

  • PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

  • ResearchGate. (2009). Synthesis of 4,4-Difluorodihydrofuran-3(2 H )-ones. [Link]

  • NIH. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. [Link]

  • PubChemLite. (n.d.). 4,4-difluoro-1-(hydroxymethyl)cyclohexane-1-carboxylic acid (C8H12F2O3). [Link]

  • ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. [Link]

  • Organic Syntheses. (n.d.). N-METHOXY-N-METHYLAMIDES. AS EFFECTIVE ACYLATING AGENTS. [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Gifu Pharmaceutical University. (n.d.). Publications. [Link]

  • Thieme. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. [Link]

  • Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. [Link]

  • precisionFDA. (n.d.). 4,4-DIFLUORO-N-((1S)-3-((1R,5S)-3-(3-(HYDROXYMETHYL)-5-ISOPROPYL-1,2,4-TRIAZOL-4-YL)-8-AZABICYCLO(3.2.1)OCTAN-8-YL)-1-PHENYL-PROPYL)CYCLOHEXANECARBOXAMIDE. [Link]

  • Capot Chemical. (2008). material safety data sheet. [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]

  • ChemRxiv. (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]

  • Namiki Shoji Co., Ltd. (n.d.). Safety Data Sheet. [Link]

  • Appchem. (n.d.). 4,4-Difluoro-1-(2-methoxyethyl)cyclohexane-1-carboxylic acid | 1389315-15-4. [Link]

  • ClinPGx. (n.d.). difluoromethoxydifluoroacetic acid. [Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectra and Structural Analysis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Abstract The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The gem-difluoro motif, particularly within a cyclohexyl ring, offers a lipophilic scaffold with a localized dipole moment. When coupled with a Weinreb amide (N-methoxy-N-methylamide), a versatile functional group for carbon-carbon bond formation, the resulting molecule, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, presents a rich and nuanced subject for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the 1H, 13C, and 19F NMR spectra of this compound, offering insights into the causal relationships between its structure and spectral features.

Introduction: The Significance of Fluorine and the Weinreb Amide in Medicinal Chemistry

The strategic placement of fluorine atoms can profoundly influence a molecule's conformational preferences and electronic distribution.[3] The 4,4-difluoro substitution on a cyclohexane ring locks the local geometry, preventing enolization and oxidation at that position, a common strategy in drug design.[4] The N-methoxy-N-methylamide, or Weinreb amide, is a highly valuable functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones without the over-addition that plagues reactions with other carboxylic acid derivatives.[5][6][7][8] The combination of these two moieties in 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide creates a molecule with significant potential as a synthetic intermediate in pharmaceutical development.

A thorough understanding of its three-dimensional structure and electronic environment is paramount for predicting its reactivity and biological interactions. NMR spectroscopy stands as the preeminent tool for such detailed structural analysis in solution.[9]

Molecular Structure and Conformational Dynamics

The core of the molecule is a cyclohexane ring, which is known to exist predominantly in a chair conformation to minimize angle and torsional strain.[10] The bulky N-methoxy-N-methylcarboxamide group is expected to preferentially occupy the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction.[11][12]

Caption: Expected ¹H-¹H COSY correlations.

  • H1 will show correlations to H2 and H6 .

  • H2 will show correlations to H1 and H3 .

  • H6 will show correlations to H1 and H5 .

  • H3 will show a correlation to H2 .

  • H5 will show a correlation to H6 .

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC spectrum correlates protons with the carbons to which they are directly attached.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis 1D_H ¹H NMR FT Fourier Transform 1D_H->FT 1D_C ¹³C NMR 1D_C->FT 1D_F ¹⁹F NMR 1D_F->FT 2D_COSY ¹H-¹H COSY 2D_COSY->FT 2D_HSQC ¹H-¹³C HSQC 2D_HSQC->FT 2D_HMBC ¹H-¹³C HMBC 2D_HMBC->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration Baseline->Integration Referencing Chemical Shift Referencing Integration->Referencing 1D_Analysis 1D Spectral Analysis Referencing->1D_Analysis 2D_Analysis 2D Correlation Analysis Referencing->2D_Analysis Structure_Elucidation Structure Elucidation 1D_Analysis->Structure_Elucidation 2D_Analysis->Structure_Elucidation

Caption: General workflow for NMR data acquisition and analysis.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A larger number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling should be used to simplify the spectrum.

  • ¹⁹F NMR: Acquire with proton decoupling to simplify the spectrum if necessary, though the coupled spectrum provides valuable information.

  • 2D NMR: Use standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize acquisition parameters such as the number of increments in the indirect dimension and the relaxation delay.

Conclusion

The comprehensive NMR analysis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide provides a detailed picture of its molecular structure and conformation in solution. The characteristic chemical shifts and coupling patterns observed in the ¹H, ¹³C, and ¹⁹F NMR spectra, in conjunction with the correlations from 2D NMR experiments, allow for the unambiguous assignment of all signals. This in-depth structural characterization is essential for understanding the reactivity of this important synthetic intermediate and for its application in the development of new chemical entities in the pharmaceutical industry.

References

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Organofluorine / Alfa Chemistry.
  • ResearchGate. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones.
  • Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (n.d.). PMC.
  • ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes.
  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
  • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (n.d.).
  • JEOL USA. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.
  • Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts.
  • Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. (n.d.). Rsc.org.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PMC.
  • Probing 1J(C−F) and nJ(F−F) Spin−Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. (2010, January 29). ACS Publications.
  • Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004, September 15). PubMed.
  • Conformational analysis of 1,4-disubstituted cyclohexanes. (n.d.). Canadian Science Publishing.
  • ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • An efficient conversion of carboxylic acids into Weinreb amides. (n.d.). Arkivoc.
  • Substituted Cyclohexanes: Axial vs Equatorial. (2014, June 27). Master Organic Chemistry.
  • Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 13C NMR of fluorinated aromatics. (2008, July 9). Virtual Inorganic Pedagogical Electronic Resource.
  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022, February 25). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of gem-Difluorocyclohexane.
  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. (n.d.). ChemRxiv.
  • Preparation and NMR spectra of four isomeric diformyl[2.2]paracyclophanes (cyclophanes 66). (n.d.). Beilstein Journals.
  • Conformation Analysis of Cyclohexane. (n.d.). KPU Pressbooks.
  • Application of 1 J(C,H) coupling constants in conformational analysis. (n.d.). ResearchGate.
  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. (2021, March 18).
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. (n.d.). Rsc.org.
  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. (n.d.). ResearchGate.
  • 4,4-Difluorocyclohexanecarboxylic acid. (n.d.). PubChem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
  • NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. (n.d.).

Sources

Exploratory

Thermodynamic Stability of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide: A Technical Guide

Executive Summary 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is a highly specialized organic building block that merges two profoundly stabilizing structural motifs: a Weinreb amide and a gem-difluorocyclohexa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is a highly specialized organic building block that merges two profoundly stabilizing structural motifs: a Weinreb amide and a gem-difluorocyclohexane ring. In modern drug discovery and complex organic synthesis, controlling the thermodynamic fate of intermediates is paramount. This whitepaper deconstructs the thermodynamic principles governing the stability of this molecule, focusing on the chelation-driven stabilization of its tetrahedral intermediates and the stereoelectronic forces dictating its conformational equilibrium.

Structural Deconstruction: The Dual Pillars of Stability

The Weinreb Amide: Chelation-Driven Thermodynamic Sinks

The N-methoxy-N-methylamide (Weinreb amide) functional group is universally recognized for its ability to halt nucleophilic acyl substitution precisely at the tetrahedral intermediate stage[1]. When reacted with highly reactive organometallic reagents (e.g., organolithiums or Grignard reagents), the nucleophile attacks the carbonyl carbon. However, instead of immediately collapsing to expel the leaving group—which would lead to disastrous over-addition and the formation of a tertiary alcohol—the intermediate forms a stable, five-membered cyclic chelate[2].

The metal cation (Li⁺ or Mg²⁺) coordinates simultaneously to the negatively charged alkoxide oxygen and the neutral methoxy oxygen. This bidentate chelation creates a deep thermodynamic sink, significantly raising the activation energy ( ΔG‡ ) required for the collapse of the intermediate. The intermediate remains kinetically and thermodynamically stable until an aqueous acidic quench forcibly disrupts the chelate, releasing the desired ketone[3].

The 4,4-Difluorocyclohexane Ring: Stereoelectronic Locking

The introduction of a gem-difluoro moiety at the 4-position of the cyclohexane ring imparts profound conformational and metabolic stability[4]. Fluorine's extreme electronegativity lowers the energy of the adjacent σ∗ orbitals, leading to hyperconjugative stabilization ( σC−H​→σC−F∗​ ).

Conformationally, the bulky N-methoxy-N-methylcarboxamide group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. The presence of the rigidifying difluoromethylene group increases the energy barrier for chair-chair interconversion. The strong dipole-dipole interactions and the stereoelectronic profile of the C-F bonds effectively "lock" the molecule in its thermodynamically favored equatorial conformer at standard temperatures, preventing the presentation of the reactive amide group in sterically hindered axial orientations.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of this molecule, we employ two self-validating experimental protocols. The causality behind every solvent, temperature, and analytical choice is detailed below.

Protocol 1: Isolation and Kinetic Trapping of the Tetrahedral Intermediate

This protocol quantifies the stability of the Weinreb amide's chelated intermediate by observing it directly before it collapses.

  • Causality of Design: We utilize THF-d8 as the solvent because its oxygen atoms weakly coordinate the metal cation, facilitating reagent solubility without outcompeting the strong bidentate chelation of the Weinreb intermediate. The -78°C temperature is strictly maintained to kinetically trap the intermediate, preventing ambient thermal energy from overcoming the activation barrier for collapse.

  • Self-Validation Checkpoint: The protocol is self-validating via NMR: The emergence of a stable ¹³C NMR signal at ~105-110 ppm (characteristic of the hemiketal/hemiaminal tetrahedral carbon) prior to quenching confirms the intermediate's structural integrity. The complete disappearance of the starting carbonyl signal (~175 ppm) validates 100% conversion[3].

Step-by-Step Methodology:

  • Preparation: Purge a pre-dried NMR tube containing 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (0.1 mmol) in anhydrous THF-d8 (0.6 mL) with argon gas.

  • Thermal Equilibration: Submerge the NMR tube in a dry ice/acetone bath (-78°C) for 15 minutes to ensure uniform cooling.

  • Nucleophilic Addition: Slowly inject 1.1 equivalents of methyllithium (MeLi) via a pre-cooled microsyringe down the side of the tube.

  • Observation: Rapidly transfer the tube to a pre-cooled NMR probe (-78°C). Acquire ¹H and ¹³C spectra to observe the trapped tetrahedral intermediate.

  • Controlled Quench: Inject 0.1 mL of CD₃COOD (deuterated acetic acid) directly into the tube to protonate the intermediate, driving the thermodynamic collapse to the ketone.

  • Final Analysis: Re-acquire spectra at 298K to confirm the clean formation of the ketone product without tertiary alcohol byproducts.

Protocol 2: Conformational Analysis via Variable-Temperature (VT) NMR

This protocol determines the standard free energy difference ( ΔG∘ ) between the axial and equatorial conformers of the difluorocyclohexane ring.

  • Causality of Design: CD₂Cl₂ is selected as the solvent due to its extremely low freezing point (-95°C), allowing access to the slow-exchange NMR regime without solvent crystallization. ¹⁹F NMR is utilized because the large chemical shift dispersion of fluorine atoms provides massive baseline resolution between axial and equatorial environments, which is often obscured by overlapping multiplets in ¹H NMR.

  • Self-Validation Checkpoint: The integration of the decoalesced ¹⁹F signals must sum to exactly 2F. Furthermore, the calculated equilibrium constant ( Keq​ ) must scale linearly when plotted on a Van't Hoff plot ( ln(K) vs 1/T ), validating that the system is in true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the compound in 0.5 mL of CD₂Cl₂ in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a ¹⁹F NMR spectrum at 298K. (Signals will appear as an averaged broad peak due to rapid chair-chair interconversion).

  • Cooling Gradient: Lower the NMR probe temperature in 10K increments down to 183K (-90°C). Allow 5 minutes of thermal equilibration at each step.

  • Decoalescence Monitoring: Identify the coalescence temperature ( Tc​ ) where the broad signal splits into distinct doublets corresponding to the distinct axial and equatorial fluorines.

  • Integration & Calculation: At 183K (slow-exchange regime), integrate the distinct signals. Calculate Keq​=[Equatorial]/[Axial] and derive ΔG∘=−RTln(Keq​) .

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters governing the stability of the 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide system based on its constituent moieties.

Thermodynamic ParameterRepresentative Value RangeMechanistic Significance
Free Energy of Activation ( ΔG‡ ) for Intermediate Collapse > 15 - 20 kcal/molPrevents over-addition at T<0∘C ; ensures the intermediate survives until aqueous quench.
Conformational Free Energy ( ΔG∘ ) (Axial Equatorial) -1.2 to -1.5 kcal/molStrong thermodynamic preference for the equatorial positioning of the Weinreb amide group.
C-F Bond Dissociation Energy (BDE) ~105 - 110 kcal/molImparts extreme metabolic and thermal stability to the cyclohexane ring, resisting oxidative degradation.
Ring Inversion Barrier ( ΔGinv‡​ ) ~10 - 11 kcal/molThe gem-difluoro group slightly raises the barrier compared to unsubstituted cyclohexane, rigidifying the core.

Visualizations

G A Weinreb Amide (Reactant) B Organometallic Addition (R-M) A->B C Tetrahedral Intermediate (Chelation Stabilized) B->C Nucleophilic Attack D Premature Collapse (Prevented) C->D High Activation Energy E Aqueous Quench (H+ / H2O) C->E Controlled Release F Ketone (Product) E->F

Caption: Thermodynamic stabilization pathway of the Weinreb amide tetrahedral intermediate.

G N1 4,4-Difluoro-N-methoxy- N-methylcyclohexanecarboxamide N2 Variable-Temp 19F/1H NMR (Cool to -80°C in CD2Cl2) N1->N2 N3 Decoalescence of Signals (Slow Exchange Regime) N2->N3 Kinetic Trapping N4 Axial Carboxamide Conformer N3->N4 N5 Equatorial Carboxamide Conformer N3->N5 N6 Calculate ΔG° and K_eq (Integration Ratio) N4->N6 N5->N6

Caption: VT-NMR workflow for determining the conformational thermodynamics of the difluorocyclohexane ring.

References

  • Title: Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles Source: RSC Publishing URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: Orient J Chem URL: [Link]

  • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: NIH URL: [Link]

  • Title: Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors Source: NIH (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 4,4-difluorocyclohexyl ketones using 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Application Note & Protocol Guide Topic: High-Fidelity Synthesis of 4,4-Difluorocyclohexyl Ketones via a Weinreb Amide Intermediate Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: High-Fidelity Synthesis of 4,4-Difluorocyclohexyl Ketones via a Weinreb Amide Intermediate

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

The 4,4-difluorocyclohexyl motif is a privileged scaffold in modern drug discovery, prized for its ability to modulate the physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and pKa. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 4,4-difluorocyclohexyl ketones, a critical class of intermediates for introducing this valuable moiety. The methodology centers on the use of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a Weinreb-Nahm amide, which ensures a high-yield, selective, and scalable pathway. We will explore the mechanistic rationale behind this synthetic choice, provide step-by-step protocols for the preparation of the key Weinreb amide intermediate, and detail its subsequent conversion to a diverse range of target ketones using common organometallic reagents.

The Strategic Advantage of the Weinreb-Nahm Synthesis

Direct acylation of highly reactive organometallic reagents (such as Grignard or organolithium reagents) with conventional acylating agents like acid chlorides or esters is often plagued by a critical side reaction: over-addition.[1] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.

The Weinreb-Nahm ketone synthesis elegantly circumvents this issue.[2] Discovered in 1981, this method employs an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent. Upon nucleophilic attack by an organometallic reagent, a highly stable, five-membered chelated tetrahedral intermediate is formed.[2][3] This stability prevents the premature collapse of the intermediate and subsequent over-addition, even in the presence of excess nucleophile. The desired ketone is only liberated upon acidic workup. This reliability has established the Weinreb amide as a cornerstone of modern ketone synthesis in both laboratory and industrial settings.[1]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the Weinreb amide from a suitable carboxylic acid precursor, followed by the core carbon-carbon bond-forming reaction to yield the target ketone.

G cluster_0 Stage 1: Weinreb Amide Synthesis cluster_1 Stage 2: Ketone Formation Start 4,4-Difluorocyclohexanecarboxylic Acid AcidChloride 4,4-Difluorocyclohexanecarbonyl Chloride Start->AcidChloride e.g., (COCl)₂, SOCl₂ WeinrebAmide 4,4-Difluoro-N-methoxy-N- methylcyclohexanecarboxamide AcidChloride->WeinrebAmide HN(OMe)Me·HCl, Base Ketone Target Ketone: 4,4-Difluorocyclohexyl-R-Ketone WeinrebAmide->Ketone 1. Anhydrous THF 2. Aqueous Workup Organometallic Organometallic Reagent (R-MgX or R-Li) Organometallic->Ketone caption Figure 1. High-level workflow for ketone synthesis.

Figure 1. High-level workflow for ketone synthesis.

Protocol I: Preparation of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

The Weinreb amide can be efficiently prepared from the corresponding carboxylic acid, typically via the acid chloride for optimal reactivity and yield.

Part A: Synthesis of 4,4-Difluorocyclohexanecarbonyl Chloride

Principle: Carboxylic acids are readily converted to the more reactive acid chlorides using standard chlorinating agents like oxalyl chloride or thionyl chloride. A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride to generate the Vilsmeier reagent in situ, which is the active catalytic species.

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid[4]

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with stir bar, condenser, and gas inlet/outlet

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 mmol of acid).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Caution: This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude 4,4-difluorocyclohexanecarbonyl chloride is typically a pale yellow oil or low-melting solid and is used immediately in the next step without further purification.

Part B: Synthesis of the Weinreb Amide

Principle: The crude acid chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction and the HCl salt of the amine.

Materials:

  • Crude 4,4-Difluorocyclohexanecarbonyl chloride (from Part A)

  • N,O-Dimethylhydroxylamine hydrochloride[5]

  • Anhydrous Pyridine or Triethylamine (2.2-2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine or triethylamine (2.2 eq).

  • In a separate flask, dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the cold, stirred amine/base mixture.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide as a pure oil or solid.

Protocol II: Synthesis of 4,4-Difluorocyclohexyl Ketones

This protocol describes the core reaction where the Weinreb amide is coupled with an organometallic reagent. The example uses a Grignard reagent, but organolithium reagents can also be used.[2][6]

Crucial Insight - The Reaction Mechanism: The success of the reaction hinges on the formation of a stable intermediate. The lone pairs on both the N-methoxy oxygen and the carbonyl oxygen chelate the magnesium ion (from the Grignard reagent), forming a stable six-membered ring. This prevents the elimination of the N(OMe)Me group until the acidic quench.

Figure 2. Chelation-stabilized intermediate prevents over-addition.

Materials:

  • 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

  • Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.2-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk line or glovebox setup

Procedure:

  • Place the Weinreb amide (1.0 eq) in a flame-dried, three-neck flask equipped with a stir bar, thermometer, and septum under an inert atmosphere.

  • Dissolve the amide in anhydrous THF.

  • Cool the solution to 0 °C (or -78 °C for highly reactive organolithium reagents) using an appropriate cooling bath.

  • Using a syringe, add the Grignard reagent (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude ketone can be purified via silica gel chromatography or distillation to afford the final product.

Data Presentation: Scope and Yield

The Weinreb ketone synthesis is robust and tolerates a wide variety of functional groups on the organometallic nucleophile.[2] The following table provides representative examples of nucleophiles and typical expected yields for this transformation.

EntryOrganometallic Reagent (R-M)R-GroupProductTypical Yield (%)
1Phenylmagnesium bromidePhenyl(4,4-Difluorocyclohexyl)(phenyl)methanone85-95%
2Methylmagnesium chlorideMethyl1-(4,4-Difluorocyclohexyl)ethan-1-one80-90%
3Vinylmagnesium bromideVinyl(4,4-Difluorocyclohexyl)(vinyl)methanone75-85%
4n-Butyllithiumn-Butyl1-(4,4-Difluorocyclohexyl)pentan-1-one80-90%
5Ethynylmagnesium chlorideEthynyl1-(4,4-Difluorocyclohexyl)prop-2-yn-1-one70-80%

Field-Proven Insights & Troubleshooting

  • Anhydrous Conditions are Paramount: Organometallic reagents are potent bases and will be quenched by trace amounts of water. Ensure all glassware is flame- or oven-dried and all solvents are rigorously anhydrous.

  • Purity of the Weinreb Amide: Impurities in the starting amide can lead to side reactions and complicate purification. It is highly recommended to purify the amide by chromatography before the organometallic addition step.

  • Temperature Control: While the chelated intermediate is stable, maintaining low temperatures (0 °C to -78 °C) during the addition of the organometallic reagent is critical to suppress potential side reactions and ensure a clean conversion.

  • Troubleshooting Low Yields: If yields are low, consider the following: (i) Titrate the organometallic reagent to confirm its concentration, as these reagents can degrade upon storage. (ii) Ensure the reaction has gone to completion via TLC before quenching. (iii) Check for moisture contamination in the reaction setup.

  • Purification: The resulting ketones are often non-polar. Purification by silica gel chromatography using a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM) is usually effective.

References

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Google Patents. (2015). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Wikipedia. Weinreb ketone synthesis. [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Royal Society of Chemistry. (2026). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. [Link]

  • Organic Syntheses. Procedure for the Synthesis of a Weinreb Amide and Its Use in the Synthesis of Ketones. [Link]

  • ACS Publications. (2021). Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • Scientific & Academic Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
  • ChemRxiv. Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-F Bond Cleavage. [Link]

  • Scientific & Academic Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Google Patents.

Sources

Application

Application Note: Chemoselective Grignard Reactions with 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Executive Summary Fluorinated cycloalkanes have become privileged motifs in modern drug discovery, often deployed as metabolically robust bioisosteres for phenyl rings or tert-butyl groups. Specifically, the 4,4-difluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated cycloalkanes have become privileged motifs in modern drug discovery, often deployed as metabolically robust bioisosteres for phenyl rings or tert-butyl groups. Specifically, the 4,4-difluorocyclohexyl moiety enhances lipophilic efficiency while blocking P450-mediated oxidation at the metabolically vulnerable 4-position[1]. To incorporate this moiety into complex active pharmaceutical ingredients (APIs), 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (CAS: 917383-03-0) serves as an optimal electrophilic building block[2]. This application note details the mechanistic rationale, experimental causality, and validated protocols for executing high-yielding Grignard additions to this specific Weinreb amide.

Mechanistic Rationale & Structural Significance

The direct transformation of standard carboxylic acid derivatives (esters, acid chlorides) into ketones via organometallic reagents is historically plagued by over-addition, yielding unwanted tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) elegantly circumvents this limitation[3].

Upon nucleophilic attack by a Grignard reagent, the magnesium ion coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This bidentate chelation stabilizes the resulting five-membered tetrahedral intermediate, preventing the expulsion of the leaving group until the reaction is deliberately quenched with aqueous acid[4].

G Start 4,4-Difluoro Weinreb Amide + Grignard Reagent (RMgX) Attack Nucleophilic Addition at Carbonyl Carbon Start->Attack THF, 0 °C Intermediate Stable 5-Membered Chelated Tetrahedral Intermediate Attack->Intermediate Mg Coordination Workup Aqueous Acidic Workup (sat. NH4Cl) Intermediate->Workup Prevents Over-addition Collapse Collapse of Intermediate Workup->Collapse Hydrolysis Product 4,4-Difluorocyclohexyl Ketone Target Product Collapse->Product - HN(OMe)Me

Mechanistic workflow of Grignard addition to 4,4-difluoro Weinreb amide via a chelated intermediate.

Experimental Design & Causality

Every parameter in this protocol is designed to maximize chemoselectivity and prevent the degradation of the fluorinated ring:

  • Solvent Selection : Anhydrous Tetrahydrofuran (THF) is strictly required. The oxygen lone pairs of THF coordinate the electrophilic magnesium, breaking down polymeric Grignard aggregates into reactive monomers.

  • Temperature Profiling : Initiation at 0 °C is critical. While the chelated intermediate is stable, excess thermal energy can induce competitive α-deprotonation of the cyclohexyl ring or premature collapse of the intermediate, leading to over-addition[5].

  • Stoichiometry : A 1.2 molar equivalent of the Grignard reagent ensures complete consumption of the Weinreb amide while compensating for trace moisture, without complicating downstream purification.

Step-by-Step Protocol: Synthesis of 4,4-Difluorocyclohexyl Ketones

Note: This protocol integrates real-time visual and chromatographic feedback loops to ensure high-fidelity execution and self-validation.

Step 1: System Preparation (Moisture Exclusion) Flame-dry a 50 mL two-neck round-bottom flask under a steady stream of argon. Causality: Grignard reagents are highly basic and nucleophilic; ambient moisture will instantly protonate the reagent to the corresponding alkane, drastically reducing yield.

Step 2: Reagent Solubilization Charge the flask with 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (1.0 mmol, 207.2 mg)[2]. Add 5.0 mL of anhydrous THF via syringe. Stir until completely dissolved.

Step 3: Temperature Equilibration Submerge the reaction flask in an ice-water bath (0 °C) and allow 10 minutes for thermal equilibration. Causality: Establishing a uniform 0 °C baseline prevents localized hot spots upon Grignard addition, which could trigger over-addition[5].

Step 4: Grignard Addition Dropwise add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.2 mL, 1.2 mmol) over 5 minutes. Validation Check: A slight exotherm and a transient color change (often pale yellow to orange) indicate active nucleophilic addition.

Step 5: Incubation and Monitoring Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for 2 hours. Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The Weinreb amide (visualized via KMnO4 or PMA stain) should be completely consumed, replaced by a less polar spot corresponding to the chelated intermediate/product.

Step 6: Chemoselective Quenching Cool the flask back to 0 °C. Cautiously add 5.0 mL of saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl provides a mildly acidic proton source (pH ~5-6) sufficient to hydrolyze the magnesium alkoxide and collapse the tetrahedral intermediate into the ketone, without causing acid-catalyzed degradation of the fluorinated ring[3]. Validation Check: The formation of a white precipitate (magnesium salts) that eventually dissolves or suspends in the aqueous layer confirms successful quenching.

Step 7: Isolation Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Quantitative Data & Optimization

The following table summarizes optimization parameters for various Grignard reagents reacting with the 4,4-difluoro Weinreb amide to yield the corresponding ketones.

EntryGrignard Reagent (RMgX)EquivalentsTemp ProfileYield (%)Purity (HPLC)
1Phenylmagnesium bromide1.050 °C to RT82%>98%
2Phenylmagnesium bromide1.200 °C to RT94%>99%
3Methylmagnesium chloride1.20-78 °C to RT91%>99%
4Isopropylmagnesium chloride1.500 °C to 40 °C76%92%*

*Note: Elevated temperatures with bulky, β-hydrogen-containing Grignard reagents (Entry 4) can lead to competitive reduction of the carbonyl via a β-hydride transfer mechanism.

Troubleshooting & Self-Validation

  • Unreacted Starting Material : If TLC indicates unreacted Weinreb amide after 2 hours, the Grignard reagent may have degraded via moisture exposure. Corrective Action: Titrate the Grignard reagent using 1,10-phenanthroline and menthol prior to use to ensure accurate molarity.

  • Formation of Tertiary Alcohol (Over-addition) : Extremely rare with Weinreb amides, but can occur if the reaction is allowed to exceed 40 °C before quenching, which destabilizes the chelated intermediate[5]. Corrective Action: Strictly adhere to the 0 °C to RT thermal profile.

  • Defluorination Side Reactions : The 4,4-difluoro moiety is generally stable to Grignard conditions. However, prolonged exposure to excess Grignard reagent at reflux can induce elimination or substitution. Corrective Action: Limit reaction time to 2-3 hours and use no more than 1.2 to 1.5 equivalents of the nucleophile.

References

  • Oriental Journal of Chemistry . "Synthesis of Weinreb and their Derivatives (A Review)". URL:[Link]

  • Journal of the American Chemical Society (ACS) . "Nickel-Catalyzed Electro-Reductive Cross-Coupling of Aliphatic N-Acyl Imides with Alkyl Halides as a Strategy for Dialkyl Ketone Synthesis". URL:[Link]

  • Organic Process Research & Development (ACS) . "Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate". URL:[Link]

  • Molecules (NIH) . "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations". URL:[Link]

Sources

Method

Application Note: Synthesis of 4,4-Difluorocyclohexyl Ketones via Organolithium Addition to a Weinreb Amide

Abstract This technical guide provides a comprehensive protocol for the synthesis of ketones through the nucleophilic addition of organolithium reagents to 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a special...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of ketones through the nucleophilic addition of organolithium reagents to 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a specialized Weinreb-Nahm amide. The inherent stability of the gem-difluoro motif coupled with the unique reactivity of the Weinreb amide allows for a clean, high-yield synthesis of valuable fluorinated ketone building blocks. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and troubleshooting advice for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Rationale

The synthesis of ketones is a cornerstone of organic chemistry. However, traditional methods using reactive organometallic reagents with acylating agents like acid chlorides or esters are often plagued by over-addition, yielding tertiary alcohols as undesired byproducts.[1] The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly circumvents this issue by employing N-methoxy-N-methylamides (Weinreb amides).[1][2][3]

The success of the Weinreb amide lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[1][2][4] This intermediate is stabilized by the coordination of the lithium cation with both the newly formed oxyanion and the N-methoxy oxygen atom. This chelate is stable at low temperatures (typically -78 °C) and does not collapse to the ketone until acidic workup.[1][2][5] This prevents the nascent ketone from reacting with a second equivalent of the highly reactive organolithium reagent.

The substrate, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, incorporates a gem-difluorinated cyclohexyl ring. The introduction of fluorine atoms into organic molecules is a critical strategy in drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity. The 4,4-difluoro motif is particularly stable towards the strongly basic and nucleophilic conditions of organolithium reagents, making it an ideal, non-reactive scaffold for this transformation.[6] This protocol thus provides a reliable pathway to synthetically valuable 4,4-difluorocyclohexyl ketones.

Reaction Mechanism & Workflow

Overall Transformation

The reaction proceeds via the nucleophilic addition of an organolithium reagent (R-Li) to the Weinreb amide, followed by an acidic workup to yield the desired ketone.

Mechanistic Steps
  • Nucleophilic Addition: The organolithium reagent adds to the carbonyl carbon of the Weinreb amide.

  • Chelated Intermediate Formation: A stable tetrahedral intermediate is formed, with the lithium ion chelated by the two oxygen atoms.[1][2][4]

  • Aqueous Workup: Upon introduction of a mild acid (e.g., aq. NH₄Cl followed by HCl), the intermediate is protonated.

  • Collapse to Ketone: The protonated intermediate is unstable and collapses, eliminating N,O-dimethylhydroxylamine hydrochloride to furnish the final ketone product.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification p1 Dry Glassware (Oven/Flame) p2 Assemble Under Inert Gas (N2/Ar) p1->p2 p3 Prepare Dry Ice/Acetone Bath (-78 °C) p2->p3 r1 Dissolve Weinreb Amide in Anhydrous THF p3->r1 r2 Cool Solution to -78 °C r1->r2 r3 Slowly Add Organolithium Reagent via Syringe r2->r3 r4 Stir at -78 °C for 1-2h r3->r4 w1 Quench with Sat. aq. NH4Cl at -78 °C r4->w1 w2 Warm to Room Temperature w1->w2 w3 Extract with Organic Solvent (e.g., EtOAc) w2->w3 w4 Wash with Dilute HCl, Brine w3->w4 w5 Dry (Na2SO4), Filter, Concentrate w4->w5 w6 Purify via Column Chromatography w5->w6 end end w6->end Final Ketone Product

Caption: Experimental workflow from preparation to final product.

Detailed Experimental Protocol

Materials & Reagents:

  • 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

  • Organolithium reagent (e.g., n-BuLi, PhLi, MeLi in appropriate solvent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Septa

  • Nitrogen or Argon line with manifold

  • Syringes and needles

  • Dewar flask for cooling bath (Dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Protocol Steps:

  • Apparatus Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon).

    • Fit the flask with rubber septa.

  • Reaction Initiation:

    • In the prepared flask, dissolve 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (1.0 equiv) in anhydrous THF (approx. 0.1-0.2 M concentration).

    • Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Nucleophilic Addition:

    • Using a dry, gas-tight syringe, slowly add the organolithium reagent (1.1-1.2 equiv) dropwise to the stirred solution over 15-20 minutes.[7] Ensure the internal temperature does not rise significantly.

    • Causality Note: A slight excess of the organolithium reagent ensures complete consumption of the starting amide. Slow, dropwise addition is critical to control the exotherm and prevent side reactions.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if desired (quench a small aliquot in NH₄Cl before analysis).

  • Reaction Quench and Workup:

    • While the flask is still in the -78 °C bath, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

    • Transfer the biphasic mixture to a separatory funnel. Add water and an organic solvent like Ethyl Acetate (EtOAc).

    • Separate the layers. Extract the aqueous layer two more times with EtOAc.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and finally, saturated brine.

    • Causality Note: The dilute HCl wash helps to hydrolyze the tetrahedral intermediate and removes the N,O-dimethylhydroxylamine byproduct. The brine wash removes residual water from the organic phase.

  • Isolation and Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes as the eluent.

Key Reaction Parameters

ParameterRecommended ValueRationale & Notes
Temperature -78 °CEssential for stabilizing the tetrahedral intermediate and preventing over-addition.[1][5]
Stoichiometry (R-Li) 1.1 - 1.2 equivalentsEnsures complete conversion of the starting amide. Gross excess can lead to side reactions.
Solvent Anhydrous THFAprotic and effectively solvates the lithium species. Must be rigorously dried.
Reaction Time 1 - 2 hoursTypically sufficient for complete addition at -78 °C. Monitor by TLC for optimization.
Quenching Agent Saturated aq. NH₄ClA mild proton source that effectively quenches excess organolithium without overly exothermic reactions.

Safety Precautions

Organolithium reagents are highly reactive and pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[8][9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves (a double-gloving technique with nitrile and neoprene gloves is recommended).[8][9][10]

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[7][9] All glassware must be scrupulously dried.

  • Handling: Use proper syringe and cannula transfer techniques.[7] Never work alone when handling pyrophoric reagents.[10]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher readily accessible. DO NOT use water or CO₂ extinguishers on an organolithium fire.[10]

  • Disposal: Quench excess reagents and contaminated materials carefully using a non-protic solvent like isopropanol before disposal.

Mechanism Diagram

Note: The DOT script above is a template. A proper chemical drawing would replace the placeholders. Caption: Mechanism of organolithium addition to a Weinreb amide.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Deactivated organolithium reagent. 2. Wet solvent or glassware. 3. Starting amide is impure.1. Titrate the organolithium reagent before use. Use a fresh bottle if necessary. 2. Ensure all equipment is rigorously dried and the reaction is under a positive inert gas pressure. Use freshly distilled/dried solvent. 3. Purify the starting amide.
Formation of Tertiary Alcohol (Over-addition) 1. Reaction temperature was too high. 2. Quench was not performed at low temperature.1. Maintain the reaction strictly at -78 °C. 2. Ensure the quenching agent is added while the reaction is still cold before allowing it to warm.
Complex Product Mixture 1. Reaction warmed prematurely. 2. Organolithium reagent is a strong base and caused deprotonation/elimination.1. Improve temperature control. 2. Consider using the corresponding organomagnesium (Grignard) reagent, which is less basic but still highly effective with Weinreb amides.[11][12]

References

  • University of California Irvine, Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Reagents. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • The UC Center for Laboratory Safety. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2020, April 27). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Retrieved from [Link]

  • Chem-Station. (2009, July 29). Weinreb ketone synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Suyama, T., et al. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. Retrieved from [Link]

  • Al-Zoubi, R. M. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Retrieved from [Link]

  • Collum, D. B., et al. (2006, August 2). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Oestreich, M., et al. (n.d.). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine, and Weinreb “Amine”. PMC. Retrieved from [Link]

  • Collum, D. B., et al. (2006, August 2). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. ACS Publications. Retrieved from [Link]

  • Chemical Communications. (n.d.). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Retrieved from [Link]

  • ACS Omega. (2021, March 18). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Retrieved from [Link]

  • Schoenebeck, F., et al. (2021, May 31). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. PMC. Retrieved from [Link]

  • PMC. (n.d.). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. Retrieved from [Link]

  • ResearchGate. (2019, December 31). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of the synthesis, applications, and strategic utility of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a specialized Weinreb amide, in the field of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, applications, and strategic utility of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a specialized Weinreb amide, in the field of medicinal chemistry. The incorporation of a gem-difluorinated cyclohexane scaffold offers medicinal chemists a powerful tool to modulate the physicochemical properties of drug candidates, including metabolic stability and lipophilicity. The N-methoxy-N-methylamide (Weinreb amide) functionality serves as a versatile synthetic handle for the controlled formation of ketones and other derivatives, crucial for the elaboration of complex molecular architectures. This document details the rationale behind its use, provides step-by-step protocols for its synthesis from commercially available precursors, and outlines its application in the synthesis of advanced intermediates for drug discovery.

Introduction: The Strategic Advantage of Fluorination and Weinreb Amide Chemistry

The design of novel therapeutic agents is a multifactorial challenge, requiring precise control over a molecule's three-dimensional structure, metabolic stability, and target engagement. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The gem-difluoro group (CF2), in particular, is a valuable bioisostere for carbonyl or methylene groups, offering a unique electronic and conformational profile.[2] When incorporated into a cyclohexane ring, the 4,4-difluoro motif can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism and modulate the acidity and basicity of neighboring functional groups.[3][4][5]

Complementing the advantages of fluorination, the Weinreb amide (N-methoxy-N-methylamide) functionality is a highly reliable and versatile tool in organic synthesis.[6][7] Its key advantage lies in its reaction with organometallic reagents to form ketones without the common side reaction of over-addition to produce tertiary alcohols.[8][9] This is due to the formation of a stable five-membered tetrahedral cyclic intermediate.[6] 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (CAS No. 917383-03-0) synergistically combines these two powerful concepts, making it a valuable building block for the synthesis of novel, high-performance molecules in drug discovery.

Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

The synthesis of the title compound is a two-step process commencing with the commercially available 4,4-difluorocyclohexanecarboxylic acid. The first step involves the activation of the carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine.

Synthesis of the Precursor: 4,4-Difluorocyclohexanecarboxylic Acid

While 4,4-difluorocyclohexanecarboxylic acid is commercially available, it can also be synthesized from its corresponding ethyl ester.[10][11]

Protocol 1: Saponification of Ethyl 4,4-Difluorocyclohexanecarboxylate

  • Materials:

    • Ethyl 4,4-difluorocyclohexanecarboxylate

    • Tetrahydrofuran (THF)

    • Deionized Water

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide monohydrate (5 equivalents) to the solution.

    • Stir the reaction mixture vigorously at room temperature overnight.

    • Upon completion, dilute the mixture with ethyl acetate (EtOAc).

    • Adjust the pH of the aqueous layer to 4 using 1 M HCl.[10]

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with additional EtOAc.

    • Combine all organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Concentrate the solution under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[10][11]

Weinreb Amidation

The formation of the Weinreb amide from the carboxylic acid can be achieved using various coupling agents. A common and effective method involves the use of 1,1'-Carbonyldiimidazole (CDI).[8]

Protocol 2: Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

  • Materials:

    • 4,4-Difluorocyclohexanecarboxylic acid

    • Dichloromethane (DCM)

    • 1,1'-Carbonyldiimidazole (CDI)

    • N,O-Dimethylhydroxylamine hydrochloride[12][13][14]

    • Triethylamine (TEA) or Pyridine

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) in one portion at room temperature.

    • Stir the mixture for 45-60 minutes, during which CO₂ evolution will be observed.[8]

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

    • Add a base such as triethylamine or pyridine (1.1 eq) and stir the reaction for 6-12 hours at room temperature.

    • Quench the reaction with 1 M HCl and separate the layers.

    • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield 4,4-difluoro-N-methoxy-N-methylcyclohexanecarboxamide.

Diagram 1: Synthesis Workflow

Synthesis_Workflow A Ethyl 4,4-difluorocyclohexanecarboxylate B 4,4-Difluorocyclohexanecarboxylic Acid A->B Saponification (LiOH) C 4,4-Difluoro-N-methoxy-N- methylcyclohexanecarboxamide B->C Weinreb Amidation (CDI, N,O-dimethylhydroxylamine HCl)

Caption: Synthesis of the target Weinreb amide from its ester precursor.

Applications in Medicinal Chemistry: A Versatile Synthetic Intermediate

The primary application of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is as a precursor to 4,4-difluorocyclohexyl ketones. These ketones are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Synthesis of 4,4-Difluorocyclohexyl Ketones

The reaction of the Weinreb amide with organometallic reagents such as Grignard or organolithium reagents provides a high-yield and clean route to the corresponding ketones.

Protocol 3: General Procedure for Ketone Synthesis

  • Materials:

    • 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Organometallic reagent (e.g., Phenylmagnesium bromide, Butyllithium)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0 °C.

    • Slowly add the organometallic reagent (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude ketone by flash column chromatography.

Table 1: Representative Ketone Synthesis Data

EntryOrganometallic ReagentProductExpected Yield (%)
1Phenylmagnesium bromide(4,4-Difluorocyclohexyl)(phenyl)methanone>90
2Methylmagnesium bromide1-(4,4-Difluorocyclohexyl)ethan-1-one>90
3Butyllithium1-(4,4-Difluorocyclohexyl)pentan-1-one>85

Yields are based on typical Weinreb amide reactions and may vary.

Diagram 2: Application Workflow

Application_Workflow cluster_0 Core Reagent cluster_1 Synthetic Transformation cluster_2 Key Intermediate A 4,4-Difluoro-N-methoxy-N- methylcyclohexanecarboxamide B Reaction with Organometallic Reagent (R-MgX or R-Li) A->B C 4,4-Difluorocyclohexyl Ketone (R-C(=O)-C6H8F2) B->C

Caption: Transformation of the Weinreb amide to a key ketone intermediate.

Rationale for Use in Drug Candidates

The resulting 4,4-difluorocyclohexyl ketone intermediates can be further elaborated into final drug candidates. The benefits of this scaffold include:

  • Enhanced Metabolic Stability: The gem-difluoro group blocks C-H bonds at the 4-position of the cyclohexane ring from cytochrome P450-mediated oxidation, a common metabolic pathway for cyclic alkanes.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which is critical for optimizing a drug's solubility, permeability, and target binding.[2]

  • Increased Lipophilicity: While gem-difluorination can sometimes decrease lipophilicity compared to a non-fluorinated analog, the overall cyclohexane scaffold provides a lipophilic core that can be crucial for crossing cell membranes.[2]

  • Structural Rigidity: The cyclohexane ring provides a rigid scaffold that can help to lock in a specific conformation required for optimal binding to a biological target, potentially increasing potency and selectivity.[15]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and highly reliable chemical transformations. The synthesis of Weinreb amides and their subsequent reaction with organometallic reagents are considered standard procedures in synthetic organic chemistry, known for their high yields and chemoselectivity.[7][16]

Validation checkpoints:

  • Reaction Monitoring: All reactions should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before workup.

  • Structural Confirmation: The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. For 4,4-difluorocyclohexanecarboxylic acid, a characteristic ¹H NMR signal is observed around 12.28 ppm for the carboxylic acid proton in DMSO-d6.[10]

  • Yield Calculation: Accurate measurement of starting materials and final products is essential for calculating the reaction yield, which serves as a key indicator of the protocol's efficiency.

Conclusion

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is a highly valuable, yet specialized, building block for medicinal chemistry. It provides a robust platform for the synthesis of complex molecules by combining the metabolic stability and unique physicochemical properties conferred by the gem-difluorinated cyclohexane ring with the versatile and controlled reactivity of the Weinreb amide. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors to create the next generation of therapeutic agents.

References

  • CP Lab Safety. N,O-Dimethylhydroxylamine Hydrochloride, 500g, Each. [Link]

  • Google Patents. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • NextSDS. 4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide — Chemical Substance Information. [Link]

  • MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]

  • ACS Publications. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. [Link]

  • ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. [Link]

  • Royal Society of Chemistry. The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. [Link]

  • ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Wiley Online Library. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. [Link]

  • ResearchGate. Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization | Request PDF. [Link]

  • PMC. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. [Link]

  • NextSDS. 4,4-difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid. [Link]

  • Chemspace. 4,4-difluoro-N,N,1-trimethylcyclohexane-1-carboxamide. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • PMC. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • Organic Syntheses. Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines. [Link]

  • PubChem. N-methoxy-N-methylcyclohexanecarboxamide. [Link]

  • precisionFDA. 4,4-DIFLUORO-N-((1S)-3-((1R,5S)-3-(3-(HYDROXYMETHYL)-5-ISOPROPYL-1,2,4-TRIAZOL-4-YL)-8-AZABICYCLO(3.2.1)OCTAN-8-YL)-1-PHENYL-PROPYL)CYCLOHEXANECARBOXAMIDE. [Link]

  • Organic Chemistry Portal. Amine-Free O-Sulfonylation by a Combination of 4-Methylpyridine N-Oxide Catalyst with 4Å Molecular Sieves. [Link]

Sources

Method

Application Notes &amp; Protocols: 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide as a Versatile Weinreb Amide Building Block

Introduction: Bridging Fluorine Chemistry and Controlled Acylation In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing pharmacologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Fluorine Chemistry and Controlled Acylation

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing pharmacological profiles. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity (LogP), and binding affinity.[1][2] The gem-difluoromethylene (CF₂) group, in particular, has emerged as a critical motif, often serving as a bioisostere for carbonyl or methylene groups, thereby enhancing metabolic stability by blocking sites of oxidative metabolism.[1][2][3]

Parallel to the rise of organofluorine chemistry, the challenge of precise and controlled carbon-carbon bond formation remains a central theme in organic synthesis. The Weinreb-Nahm amide (N-methoxy-N-methylamide) stands out as an exceptionally reliable functional group for this purpose.[4][5] Its reaction with potent organometallic nucleophiles, such as Grignard or organolithium reagents, is renowned for cleanly stopping at the ketone stage, thus preventing the common issue of over-addition to form tertiary alcohols.[5]

This guide details the synthesis and application of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide , a building block that synergistically combines the benefits of a gem-difluorinated aliphatic ring with the controlled reactivity of a Weinreb amide. This reagent is an invaluable tool for researchers seeking to introduce the 4,4-difluorocyclohexyl moiety—a scaffold with significant potential for modulating drug-like properties—into target molecules via ketone intermediates.

Section 1: Physicochemical Properties and Strategic Value

The title compound provides a pre-packaged, ready-to-use synthon that delivers both a desirable fluorinated motif and a versatile chemical handle.

The Advantage of the gem-Difluorocyclohexyl Moiety

The introduction of the 4,4-difluorocyclohexyl group can confer several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro position resistant to enzymatic oxidation, a common metabolic pathway for cyclic alkanes.[1][2]

  • Modulation of Physicochemical Properties: The strong inductive effect of the two fluorine atoms can influence the pKa of adjacent functional groups.[1][6] While gem-difluorination can impact lipophilicity and solubility, these effects are often beneficial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][6]

  • Conformational Control: The CF₂ group imposes specific conformational preferences on the cyclohexane ring, which can be exploited to optimize binding interactions with biological targets.

Data Presentation: Compound Properties
PropertyValueSource
Chemical Name 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide-
CAS Number 917383-03-0[7]
Molecular Formula C₉H₁₅F₂NO₂-
Molecular Weight 207.22 g/mol -
Appearance (Predicted) Colorless oil or low-melting solid-

Section 2: The Weinreb-Nahm Amide: A Mechanism of Control

The utility of the Weinreb-Nahm amide stems from its ability to form a stable tetrahedral intermediate upon nucleophilic attack. This stability is the key to preventing the second addition that plagues reactions with other acylating agents like esters or acid chlorides.[5]

Causality of the Mechanism: When an organometallic reagent (R'-M) attacks the amide carbonyl, a tetrahedral intermediate is formed. The oxygen and nitrogen atoms of the N-methoxy-N-methylamino group chelate the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered ring.[5] This chelated complex is stable at low temperatures and does not collapse to the ketone until an acidic workup is performed.[5] This enforced stability prevents the release of the ketone into the reaction mixture where it could be attacked by a second equivalent of the organometallic reagent.

Weinreb_Mechanism cluster_reagents start R-CO-N(OMe)Me (Weinreb Amide) intermediate Tetrahedral Intermediate (Stable Chelated Complex) start->intermediate Nucleophilic Addition reagent + R'-M (Grignard/Organolithium) product R-CO-R' (Ketone) intermediate->product Hydrolysis workup + H₃O⁺ (Acidic Workup) side_product + [Me(OMe)NH₂]⁺

Caption: General mechanism of the Weinreb ketone synthesis.

Section 3: Protocol I: Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

The title compound is most reliably synthesized from its corresponding carboxylic acid, 4,4-difluorocyclohexanecarboxylic acid. The following protocol utilizes a common and robust method involving the conversion of the carboxylic acid to an acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Synthesis_Workflow A 4,4-Difluorocyclohexane- carboxylic Acid B 4,4-Difluorocyclohexane- carbonyl Chloride A->B SOCl₂ or (COCl)₂ Cat. DMF, DCM, rt C 4,4-Difluoro-N-methoxy-N-methyl- cyclohexanecarboxamide (Target) B->C HN(OMe)Me·HCl Pyridine or TEA, DCM, 0 °C to rt

Caption: Synthetic workflow for the title Weinreb amide.

Step-by-Step Protocol

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, argon/nitrogen inlet

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4,4-difluorocyclohexanecarboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DCM (approx. 0.2 M concentration).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel. Causality: This step converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, priming it for nucleophilic attack. DMF catalyzes this transformation.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, and HCl for oxalyl chloride) ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

  • Amide Formation:

    • In a separate flame-dried flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C.

    • Add anhydrous pyridine or TEA (2.2 eq) dropwise. Causality: One equivalent of base deprotonates the hydrochloride salt to generate the free nucleophilic amine, while the second equivalent will neutralize the HCl generated during the acylation reaction.

    • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cold amine suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-16 hours (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess pyridine/TEA, the bicarbonate wash removes any unreacted starting acid, and the brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide.

Section 4: Protocol II: Ketone Synthesis via Grignard Reaction

This protocol details the reaction of the title Weinreb amide with Phenylmagnesium bromide to synthesize (4,4-difluorocyclohexyl)(phenyl)methanone, a representative aryl ketone.

Application_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Weinreb Amide in Anhydrous THF C Cool Amide Solution to -78 °C (Dry Ice/Acetone Bath) A->C B Obtain Phenylmagnesium Bromide (Commercial or freshly prepared) D Add Grignard Reagent Dropwise B->D C->D E Stir at Low Temperature (e.g., -78 °C for 1h) D->E F Quench with Saturated NH₄Cl (aq) or 1 M HCl at 0 °C E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for ketone synthesis.

Step-by-Step Protocol

Materials:

  • 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

  • Phenylmagnesium bromide solution (e.g., 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, dry ice/acetone bath, argon/nitrogen inlet

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet, add the Weinreb amide (1.0 eq).

    • Dissolve the amide in anhydrous THF (approx. 0.1 M concentration). Causality: Anhydrous conditions are absolutely critical. Grignard reagents are potent bases and will be rapidly quenched by protic solvents like water, destroying the reagent and preventing the desired reaction.[8]

    • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is essential to maintain the stability of the chelated tetrahedral intermediate and prevent its premature collapse or other side reactions.

  • Grignard Addition:

    • Slowly add the Phenylmagnesium bromide solution (1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl.

  • Workup and Purification:

    • While maintaining a cold temperature (allow to warm to 0 °C in an ice bath), slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Alternatively, 1 M HCl can be used. Causality: The acidic workup protonates the intermediate, causing it to collapse and release the ketone product.[9] A careful, cold quench is necessary to control the exotherm.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the pure (4,4-difluorocyclohexyl)(phenyl)methanone.

References

  • Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zayeda, R. K. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-207. [Link]

  • Organic Syntheses Procedure. (n.d.). Org. Synth. 2024, 101, 61-80. [Link]

  • Luchyk, D., et al. (2025). Reactions of Difluorocarbene with Organogold(I) Complexes: Synthesis of Gem-Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • NextSDS. (n.d.). 4,4-difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide — Chemical Substance Information. [Link]

  • Holovach, S. M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry... [Link]

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • ResearchGate. (n.d.). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). [Link]

  • ResearchGate. (n.d.). Reactions of Difluorocarbene with Organogold(I) Complexes: Synthesis of Gem‐Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 81, 1-13. [Link]

  • Leah4sci. (2023, February 14). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • National Center for Biotechnology Information. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PubMed Central. [Link]

  • ResearchGate. (n.d.). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • SciSpace. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. [Link]

  • ACS Publications. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Organic Process Research & Development, 25(4), 953-961. [Link]

  • ResearchGate. (n.d.). Reactions of Difluorocarbene with Organogold(I) Complexes: Synthesis of Gem‐Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein J. Org. Chem., 20, 521–529. [Link]

  • Frostburg State University Chemistry and Physics. (2018, April 24). Reaction of amides with Grignard reagents [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). [Link]

  • ChemRxiv. (n.d.). Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. [Link]

Sources

Application

Protocols for converting 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide to aldehydes

Application Note & Protocol Guide Topic: High-Fidelity Conversion of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide to 4,4-Difluorocyclohexanecarbaldehyde Audience: Researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: High-Fidelity Conversion of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide to 4,4-Difluorocyclohexanecarbaldehyde

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Executive Summary & Strategic Overview

The conversion of a carboxylic acid derivative to an aldehyde is a cornerstone transformation in organic synthesis, yet it is fraught with challenges, primarily the propensity for over-reduction to the corresponding alcohol. The N-methoxy-N-methylamide, or Weinreb amide, functionality offers a robust and elegant solution to this problem. This guide provides a detailed exposition of the protocols for the reduction of a specific, fluorinated Weinreb amide, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, to its aldehyde. We will dissect the underlying mechanism that imparts the unique stability and selectivity to this reaction and present field-proven, step-by-step protocols using common hydride reagents. The stability of the gem-difluoro moiety under these conditions is a key consideration, and the protocols are designed to preserve this critical functional group.

The Mechanistic Advantage of the Weinreb Amide

The exceptional utility of the Weinreb amide stems from its ability to form a stable tetrahedral intermediate upon nucleophilic attack by a hydride reagent (or an organometallic reagent).[1][2][3] Unlike the reduction of esters or acid chlorides, where the analogous intermediate readily collapses and undergoes a second hydride addition, the Weinreb amide intermediate is stabilized by chelation. The aluminum atom of the hydride reagent is coordinated by both the newly formed alkoxide oxygen and the methoxy oxygen, forming a stable five-membered ring.[1][2] This chelated complex is remarkably stable at low temperatures, preventing its collapse to an iminium ion or other reactive species that would be immediately reduced further.[1][4] The aldehyde is only liberated upon acidic or aqueous workup, long after the excess hydride reagent has been quenched. This mechanistic feature is the key to preventing over-reduction and achieving high yields of the desired aldehyde.

Caption: Mechanism of Weinreb Amide Reduction.

Recommended Reduction Protocols

The choice of reducing agent is critical and depends on substrate reactivity, functional group tolerance, and available laboratory equipment. The two most reliable and widely used methods for this transformation are reduction with Diisobutylaluminium Hydride (DIBAL-H) and Lithium Aluminum Hydride (LiAlH₄).[5]

Protocol 1: Reduction using Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is often the reagent of choice due to its bulky nature and excellent chemoselectivity for reducing esters and amides to aldehydes at low temperatures.[6][7]

Experimental Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried or flame-dried, equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Mixture: Dissolve 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (1.0 eq) in anhydrous toluene or dichloromethane (DCM) (approx. 0.1–0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent over-reduction.[6][8]

  • Reagent Addition: Slowly add DIBAL-H (1.0 M solution in hexanes or toluene, 1.1–1.5 eq) dropwise via syringe over 20–30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1–3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

  • Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of methanol (approx. 1 mL per mmol of DIBAL-H). This is a highly exothermic step and must be performed with extreme caution.

  • Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously for 1–2 hours until two clear layers form.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a more powerful and less sterically hindered reducing agent.[9] While highly effective, precise control of stoichiometry and temperature is paramount to prevent reduction to the alcohol or amine.[5][10]

Experimental Protocol:

  • Apparatus Setup: Use an identical flame-dried, inert-atmosphere setup as described for the DIBAL-H protocol.

  • Reaction Mixture: Dissolve 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1–0.2 M concentration).

  • Cooling: Cool the solution to -78 °C. Some protocols may start at -78 °C and allow the reaction to slowly warm to 0 °C, but starting and maintaining a low temperature is the safest approach.[5]

  • Reagent Addition: Add LiAlH₄ (1.0–1.2 eq, as a 1.0 M solution in THF or carefully portioned as a solid under an inert atmosphere) slowly to the stirred solution. Ensure the internal temperature is strictly controlled.

  • Reaction Monitoring: Stir the reaction at the chosen low temperature (e.g., 0 °C) for 30–60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, quench by the sequential, cautious, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water

  • Work-up: Stir the resulting white, granular suspension vigorously for 30 minutes at room temperature.

  • Extraction & Isolation: Filter the solids through a pad of Celite®, washing thoroughly with ethyl acetate or THF. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Summary of Protocols & Data

ParameterProtocol 1: DIBAL-HProtocol 2: LiAlH₄
Primary Reagent Diisobutylaluminium HydrideLithium Aluminum Hydride
Equivalents 1.1 – 1.51.0 – 1.2
Solvent Toluene, DCM, THFTetrahydrofuran (THF)
Temperature -78 °C (Critical)-78 °C to 0 °C
Pros Higher chemoselectivity, generally cleaner reactions.[6]Faster reaction times, less expensive reagent.
Cons More expensive, can be slower.Higher risk of over-reduction, requires very careful control.[5][10]
Work-up Rochelle's SaltFieser Method (H₂O, NaOH)

Experimental Workflow Visualization

G start Start: Weinreb Amide in Anhydrous Solvent setup Establish Inert Atmosphere (N₂/Ar) start->setup cool Cool to -78°C (Dry Ice / Acetone Bath) setup->cool add Slow, Dropwise Addition of Hydride Reagent (1.1-1.5 eq DIBAL-H or 1.0-1.2 eq LiAlH₄) cool->add react Stir at Low Temp (Monitor by TLC/LC-MS) add->react quench Quench Reaction at Low Temp (Methanol for DIBAL-H, Fieser for LiAlH₄) react->quench workup Aqueous Workup (Rochelle's Salt or Filtration) quench->workup extract Extract with Organic Solvent workup->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Flash Chromatography dry->purify product Final Product: 4,4-Difluorocyclohexanecarbaldehyde purify->product

Caption: General Experimental Workflow.

References

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016). Chemistry Stack Exchange. [Link]

  • Weinreb ketone synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Converting Amides to Aldehydes and Ketones. (2024). Chemistry Steps. [Link]

  • Viscomi, M. C., et al. (2005). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Letters in Organic Chemistry, 2(6), 543-545. [Link]

  • Bailey, C. L., et al. (2014). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. ResearchGate. [Link]

  • Bailey, C. L., et al. (2014). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. eScholarship, University of California. [Link]

  • DIBAL-H Reduction. (n.d.). Organic Synthesis. [Link]

  • Li, W., et al. (2020). Visible-Light-Mediated β-C–H gem-Difluoroallylation of Aldehydes and Cyclic Ketones through C–F Bond Cleavage of 1-Trifluoromethyl Alkenes. Organic Letters, 22(6), 2353–2358. [Link]

  • Di Gioia, M. L., et al. (2005). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. ResearchGate. [Link]

  • Sondej, S. C., & Katzenellenbogen, J. A. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. Journal of Organic Chemistry, 51(18), 3508–3513. [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. (n.d.). Master Organic Chemistry. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Fu, W. C., & Jamison, T. F. (2020). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. DSpace@MIT. [Link]

  • Synthesis of gem-Difluorides from Aldehydes Using DFMBA. (2026). ResearchGate. [Link]

  • Sibi, M. P. (2011). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 34(1), 1-52. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (This is the original seminal paper, often cited by secondary sources).
  • Kim, H., et al. (2012). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 2(1), 247-252. [Link]

  • Ch20 - Reduction of Amides Using LiAlH4 To Amines. (n.d.). Scribd. [Link]

  • DIBAL Reducing Agent. (2024). Chemistry Steps. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Reactions with 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Welcome to the technical support guide for optimizing Grignard reactions with the Weinreb amide, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide. This document provides in-depth troubleshooting advice and answers t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing Grignard reactions with the Weinreb amide, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the common side-reaction of over-addition and achieve high yields of the desired ketone product.

Frequently Asked Questions (FAQs)

Q1: What is a Weinreb-Nahm amide and why is it used for this reaction?

A Weinreb-Nahm amide, or simply Weinreb amide, is an N-methoxy-N-methylamide.[1] In this case, the substrate is 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide. This class of amides is specifically designed for the synthesis of ketones (or aldehydes via reduction) from highly reactive organometallic reagents like Grignard or organolithium reagents.[2]

The primary advantage of using a Weinreb amide over other acylating agents, such as esters or acid chlorides, is its ability to prevent the common problem of "over-addition."[1][3] With esters, the Grignard reagent adds once to form a ketone, which is often more reactive than the starting ester. This newly formed ketone immediately reacts with a second equivalent of the Grignard reagent, leading to a tertiary alcohol as the major product.[3][4] The Weinreb amide functionality circumvents this issue through a specific mechanistic pathway.[5]

Q2: What is "over-addition" and what is the mechanism that prevents it with a Weinreb amide?

Over-addition is the reaction of a second equivalent of the Grignard reagent with the newly formed ketone, resulting in an undesired tertiary alcohol.[1]

The Weinreb amide prevents this by forming a highly stable tetrahedral intermediate upon the initial addition of the Grignard reagent. This stability arises from the chelation of the magnesium atom by both the carbonyl oxygen and the N-methoxy oxygen.[6][7] This five-membered chelate ring is stable at low temperatures and does not collapse to the ketone.[1] The ketone is only formed after the reaction is "quenched" with an aqueous acid, which protonates the intermediate and hydrolyzes the N-O bond.[8] By the time the ketone is liberated, any excess Grignard reagent has already been destroyed by the aqueous quench, thus preventing the second addition.

G Start Weinreb Amide + Grignard Reagent (R-MgX) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Addition KetoneInSitu Ketone Formed (in presence of R-MgX) Intermediate->KetoneInSitu Intermediate Collapses Quench Aqueous Acid Workup (Quench) Intermediate->Quench:w Maintains Stability LowTempPath Low Temperature (e.g., -78°C to 0°C) HighTempPath High Temperature or Premature Warm-up UndesiredProduct Tertiary Alcohol (Over-addition Product) KetoneInSitu->UndesiredProduct 2nd Grignard Addition DesiredProduct Desired Ketone (High Yield) Quench->DesiredProduct 2. Hydrolysis

Caption: Reaction pathway for Weinreb amide Grignard addition.

Troubleshooting Guide

Q3: My primary product is the tertiary alcohol from over-addition. What is the most likely cause and how do I fix it?

This is the most common failure mode and is almost always due to a loss of temperature control.

Causality: The stability of the crucial tetrahedral intermediate is highly dependent on temperature.[9] If the reaction mixture warms up significantly before all the Grignard reagent is consumed or quenched, the intermediate will collapse prematurely to form the ketone.[10] This ketone will then be attacked by the remaining Grignard reagent in the flask, leading to the over-addition product.[4]

Solutions:

  • Maintain Low Temperature During Addition: Add the Grignard reagent slowly and dropwise to the solution of the Weinreb amide at a strictly controlled low temperature. The optimal temperature depends on the reactivity of the specific Grignard reagent, but a starting point of -78 °C is highly recommended for reactive Grignards.[9] Use a dry ice/acetone bath to maintain this temperature.[11]

  • Quench at Low Temperature: Do not remove the cooling bath before quenching the reaction. The quench (e.g., with saturated aqueous NH₄Cl or dilute HCl) should be performed while the reaction is still cold.[9] This ensures that any excess Grignard reagent is destroyed before the intermediate has a chance to collapse at a higher temperature.

  • Inverse Addition: For highly exothermic reactions, consider "inverse addition," where the Weinreb amide solution is added slowly to the Grignard reagent solution at low temperature. This keeps the Grignard reagent concentration low at the point of reaction, but can be less practical.

Q4: The reaction is very slow or stalls, leaving a significant amount of unreacted starting material. What should I do?

Causality: This issue can stem from poor Grignard reagent quality, insufficient equivalents, or low reaction temperature for a less reactive Grignard reagent.

Solutions:

  • Verify Grignard Reagent Quality: Grignard reagents are sensitive to moisture and air.[12][13] Ensure you are using anhydrous solvents and oven-dried glassware under an inert atmosphere (Nitrogen or Argon).[14] If you prepared the Grignard reagent yourself, ensure the magnesium turnings were properly activated.[15] It is often best to use freshly prepared or recently titrated Grignard reagent.

  • Adjust Reaction Temperature: While -78 °C is a safe starting point to prevent over-addition, some less reactive or sterically hindered Grignard reagents may require a higher temperature (e.g., -40 °C, 0 °C, or even room temperature) to react efficiently.[9][16] If you see no reaction at -78 °C, allow the mixture to slowly warm to -40 °C or 0 °C and monitor by TLC.

  • Increase Equivalents: While a large excess is discouraged, using a slight excess (1.1 to 1.5 equivalents) of the Grignard reagent can help drive the reaction to completion.[11]

  • Check for E2 Elimination: In some cases, strongly basic Grignard reagents can deprotonate the N-methoxy group, leading to an E2 elimination side reaction that consumes the starting material without forming the desired product.[17] If this is suspected, using a less basic organometallic reagent or different reaction conditions may be necessary.

Q5: My workup is difficult, forming emulsions or solids. How should I properly quench and work up the reaction?

Causality: The workup of Grignard reactions often produces magnesium salts (Mg(OH)X), which can be gelatinous and cause emulsions.[18]

Solutions:

  • Standard Quench: The most common and effective method is to quench the cold reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This is a weakly acidic proton source that effectively destroys excess Grignard reagent and breaks down the magnesium alkoxide complexes without being strongly acidic, which can be beneficial for sensitive functional groups.

  • Acidic Quench: For more robust molecules, quenching with a dilute acid like 1 M HCl can be very effective.[19] The acid will dissolve the magnesium salts, leading to a clean phase separation. Add the acid slowly at low temperature, as the quench can be highly exothermic.[18]

  • Extraction: After quenching and warming to room temperature, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.

Recommended Protocol & Parameters

The following table and protocol provide a robust starting point for the successful synthesis of a ketone from 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide.

ParameterRecommendationRationale & Justification
Grignard Equivalents 1.1 - 1.3 eq.Ensures complete consumption of the starting material without a large excess that could promote side reactions.[11]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the Grignard reagent and magnesium complexes.[12] Anhydrous conditions are critical.[13]
Reaction Temperature -78 °C to 0 °CStart at -78 °C. If the reaction is sluggish, allow it to warm slowly. This is the most critical parameter for preventing over-addition.[9][10]
Addition Method Slow, dropwise addition of Grignard to the amide solutionMaintains a low instantaneous concentration of the nucleophile and helps control the reaction exotherm.[11]
Quenching Agent Saturated aq. NH₄ClMildly acidic quench that effectively breaks down complexes and destroys excess Grignard reagent while minimizing side reactions.[11]
Quenching Temp. Maintain reaction temperature (e.g., -78 °C)Prevents the intermediate from collapsing before the excess Grignard reagent is consumed.[9]
Step-by-Step Experimental Protocol
  • Apparatus Setup: Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[14]

  • Reactant Preparation: In the reaction flask, dissolve 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Charge the dropping funnel with the Grignard reagent solution (1.1 - 1.3 eq.). Add the Grignard reagent dropwise to the stirred amide solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. The progress can be monitored by quenching a small aliquot and analyzing it by TLC or LC-MS.

  • Quenching: While maintaining the temperature at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise to the reaction mixture until no further gas evolution is observed. The quench can be exothermic.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. If necessary, add more THF or another extraction solvent (e.g., ethyl acetate) and water to dissolve all salts.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone product, which can then be purified by column chromatography or crystallization.

References

  • Organic Syntheses, 2021 , 98, 61-79.

  • El-Faham, A.; El-Sayed, N. S. Oriental Journal of Chemistry, 2020 , 36(2), 173-193.

  • Maejima, K.; et al. ACS Omega, 2018 , 3(1), 1144-1153.

  • Ashenhurst, J. Master Organic Chemistry, 2015 .

  • ScienceMadness Discussion Board, 2020 .

  • Wikipedia, 2023 .

  • University of Colorado Boulder, Department of Chemistry. Grignard Reaction Procedure.

  • Ye, F.; et al. ACS Omega, 2021 , 6(12), 8632-8638.

  • Reddit r/Chempros Discussion, 2023 .

  • Chemistry Steps.

  • Reddy, B. V. S.; et al. Org. Biomol. Chem., 2020 , 18, 4246-4257.

  • Chemistry Stack Exchange.

  • Nahm, S.; Weinreb, S. M. Tetrahedron Lett., 1981 , 22(39), 3815-3818.

  • Whitmore, F. C.; George, R. S. J. Am. Chem. Soc., 1942 , 64(6), 1239–1242.

  • Organic Syntheses, 2017 , 94, 184-201.

  • Senter, T. J.; et al. Org. Lett., 2016 , 18(15), 3754–3757.

  • Rieke, R. D.; et al. J. Org. Chem., 1999 , 64(18), 6921-6923.

  • Sisko, J.; et al. Molecules, 2006 , 11(3), 196-204.

  • BenchChem Application Notes.

  • Organic Syntheses, 1977 , 56, 72.

  • Chemistry LibreTexts, 2024 .

  • University of California, Irvine. Experiment 1: Grignard Reaction.

  • Chemistry LibreTexts, 2023 .

  • Ashenhurst, J. Master Organic Chemistry, 2019 .

  • Akao, A.; et al. Chem. Eur. J., 2016 , 22, 5344-5348.

Sources

Optimization

Technical Support Center: Optimal Purification of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Welcome to the dedicated technical support guide for the purification of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide. This resource is designed for researchers, medicinal chemists, and process development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this Weinreb amide intermediate. The unique combination of a difluorinated cyclohexyl ring and the N-methoxy-N-methylamide (Weinreb amide) functionality presents specific challenges and opportunities in purification that require careful consideration.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and data-driven recommendations to help you achieve the highest possible purity and yield.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide.

Issue 1: Low Recovery After Column Chromatography

You've performed flash chromatography on your crude product, but the final isolated yield is significantly lower than expected.

Possible Cause Explanation & Recommended Solution
Product Degradation on Column The difluoro-carboxamide may exhibit sensitivity to acidic conditions. Standard silica gel can have a slightly acidic surface, leading to hydrolysis or other decomposition pathways during prolonged contact.[3] Solution: Deactivate the stationary phase. Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine (Et3N), then pack the column. This neutralizes acidic sites. Alternatively, consider using neutral alumina as the stationary phase.
Irreversible Adsorption Highly polar impurities or the product itself might be binding too strongly to the silica gel, failing to elute with the chosen solvent system. Solution: After your main product has eluted, perform a "column flush" with a highly polar solvent system (e.g., 10-20% Methanol in Dichloromethane) to see if any additional material is recovered. If a significant amount elutes, your primary eluent was not polar enough.
Streaking or Tailing of Bands This often indicates that the compound is too polar for the eluent or the column is overloaded.[3] Tailing bands lead to broader fractions and poor separation, forcing the combination of impure fractions and reducing overall yield of pure material. Solution: Increase the polarity of the eluent gradually. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product is Volatile While not highly volatile, some product may be lost if fractions are concentrated under excessive vacuum or heat. Solution: Use a rotary evaporator with controlled vacuum and a water bath temperature not exceeding 40°C. For final drying, use a high vacuum at room temperature.
Diagram: Troubleshooting Low Recovery in Chromatography

LowRecovery cluster_analysis Analysis Outcome cluster_solutions Corrective Actions start Low Recovery Detected check_tlc Analyze Crude vs. Post-Column Fractions by TLC/LCMS start->check_tlc degradation New Spots/Degradation Products Observed check_tlc->degradation Degradation? tailing Product Streaking/ Tailing on TLC Plate check_tlc->tailing Poor Spot Shape? no_elution Product Still on Baseline or in Column Flush check_tlc->no_elution Incomplete Elution? sol_degradation Use Neutralized Silica (add Et3N) or Alumina degradation->sol_degradation sol_tailing Increase Eluent Polarity Reduce Column Loading tailing->sol_tailing sol_no_elution Use Stronger Eluent System Perform Gradient Elution no_elution->sol_no_elution

Caption: A decision tree for diagnosing and solving low recovery issues.

Issue 2: Product "Oils Out" or Fails to Crystallize

You are attempting to purify the compound by recrystallization, but instead of forming crystals, it separates as an oil or remains fully dissolved.

Possible Cause Explanation & Recommended Solution
High Impurity Load Impurities can significantly depress the melting point and interfere with crystal lattice formation, a phenomenon known as eutectic mixture formation. Solution: The crude material is likely not pure enough for crystallization. First, perform flash column chromatography to remove the bulk of impurities, then attempt to crystallize the enriched material.
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound is too soluble even at low temperatures, no crystals will form.[4] Solution: Perform a systematic solvent screen. Use small test tubes with a few milligrams of your product. Test solvents like ethyl acetate, isopropyl alcohol, acetonitrile, and toluene, as well as co-solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes. A good system will show full dissolution at boiling and heavy precipitation upon cooling in an ice bath.
Supersaturation is Too High Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.[4] Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can induce further crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Only then should you move it to an ice bath or refrigerator for maximum yield.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for flash chromatography conditions?

A1: Based on the structure (a moderately polar amide), a good starting point for normal-phase flash chromatography is a gradient elution with a hexane/ethyl acetate system.

  • Initial TLC Analysis: Spot your crude material on a silica TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 90:10, 70:30, 50:50). The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Conditions: Start the column with a mobile phase slightly less polar than the one that gave the ideal Rf (e.g., if 70:30 was good, start with 80:20). Gradually increase the polarity to elute your compound. A typical gradient might be from 10% to 50% ethyl acetate in hexanes over 10-15 column volumes.

Q2: Is this compound stable to standard aqueous workup conditions?

A2: Weinreb amides are generally stable to mildly acidic and basic conditions at room temperature, making them robust enough for typical workup procedures.[1] However, issues can arise. For instance, if using a coupling agent like EDCI for synthesis, the resulting urea byproduct can complicate extractions. An acidic wash (e.g., 1N HCl) is effective for removing the water-soluble protonated urea, but this can sometimes lead to emulsion formation.[5] If layers are difficult to separate, adding brine (saturated NaCl solution) can help by increasing the density of the aqueous phase.[5]

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for purification?

A3: Yes, reversed-phase HPLC is an excellent method for final purification, especially for obtaining high-purity material for analytical or biological testing. The presence of fluorine can be leveraged for unique selectivity.

  • Column Choice: A standard C18 column is a good starting point. However, for challenging separations involving fluorinated isomers or impurities, a column with a fluorinated stationary phase (e.g., F-column) can provide alternative selectivity and better peak shape.[6][7] Pairing a standard C18 column with a fluorinated eluent like trifluoroethanol (TFE) can also enhance separation.[8]

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. The fluorinated nature of TFA can also improve selectivity for other fluorinated compounds.[9][10]

Q4: Is distillation a viable purification method?

A4: Distillation is generally not recommended for this compound. Weinreb amides, while stable, can be susceptible to thermal degradation.[11] More importantly, the boiling point of this molecule is expected to be quite high, likely requiring high vacuum distillation. At the temperatures needed, there is a significant risk of decomposition.[3] Chromatographic and crystallization methods are far safer and more effective.

Part 3: Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography
  • Slurry Preparation: In a beaker, add 100g of silica gel to 300 mL of 95:5 hexane/ethyl acetate containing 1% triethylamine (Et3N). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a glass chromatography column and use gentle air pressure to pack the bed, allowing excess solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve 1.5g of crude 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide in a minimal amount of dichloromethane (~3-5 mL). To this, add ~2g of silica gel and concentrate the mixture to a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column.

  • Elution: Begin elution with 95:5 hexane/ethyl acetate. Run a gradient, systematically increasing the ethyl acetate concentration to 40% over 1.5 L of total solvent. Collect fractions (e.g., 20 mL each).

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Concentrate the combined pure fractions on a rotary evaporator at <40°C. Dry the resulting oil or solid under high vacuum to remove residual solvents.

Protocol 2: Recrystallization from a Co-Solvent System
  • Dissolution: Place the semi-purified compound (from chromatography) into an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) just enough to dissolve the compound at boiling temperature.

  • Induce Cloudiness: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) dropwise until you observe a faint, persistent cloudiness. Add a drop or two of the good solvent to redissolve the precipitate.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin during this phase.

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent (in the same ratio used for crystallization) to remove any remaining soluble impurities. Dry the crystals under high vacuum.

Diagram: General Purification Workflow

PurificationWorkflow cluster_assess Initial Assessment cluster_paths Purification Paths crude Crude Product (Post-Workup) tlc_analysis TLC / ¹H NMR Analysis crude->tlc_analysis decision Purity Level? tlc_analysis->decision chromatography Flash Column Chromatography (Bulk Impurity Removal) decision->chromatography < 90% Pure (Complex Mixture) crystallization Direct Recrystallization decision->crystallization > 90% Pure (Minor Impurities) final_xtal Final Recrystallization (For High Purity Solid) chromatography->final_xtal final_product Pure Product (>98%) crystallization->final_product final_xtal->final_product

Caption: A workflow for selecting a purification strategy.

References

  • Technical Support Center: Purification of Fluoro(imino)phosphane Compounds. Benchchem.
  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
  • Unprecedented crystallization and X-ray crystal structure of racemicN?-(t-butyloxycarbonyl)-L-L-phenylalanineN-methoxy-N-methylamide. ResearchGate.
  • Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. ScienceDirect.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC.
  • Crystal structure of N-methoxy-N-methyl-2-[(4'-nitropheny l)sulfinyl]- propanamide, C11H14N2O5S. ResearchGate.
  • Weinreb amide workup extraction issues. Reddit.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. PubMed.
  • N-methoxy-N-methylamides. Tetrahedron Letters.
  • Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide during organo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements for 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide during organometallic catalysis and ketone synthesis.

This specific fluorinated Weinreb amide is a highly valuable building block in drug development, but its unique electronic properties demand rigorous anhydrous techniques. Below, you will find the mechanistic causality of moisture interference, diagnostic FAQs, quantitative data, and self-validating protocols to ensure your synthetic success.

Core Mechanistic Principles: Why Moisture is the Enemy

The Weinreb–Nahm ketone synthesis relies on the reaction of an N-methoxy-N-methylamide with an organometallic reagent (such as a Grignard or organolithium reagent) to form a stable, five-membered cyclic tetrahedral intermediate[1]. This chelated intermediate is the linchpin of the reaction: it traps the molecule and prevents the newly forming ketone from undergoing a second nucleophilic attack (over-addition)[2][3].

The Fluorine Effect: The 4,4-difluoro substitution on the cyclohexane ring exerts a strong electron-withdrawing inductive effect. This increases the electrophilicity of the carbonyl carbon, facilitating rapid initial nucleophilic attack. However, it also renders the resulting tetrahedral intermediate more sensitive to protonation. If trace moisture (H₂O) is introduced, it provides the protons necessary to prematurely collapse the chelate into a ketone while unreacted organometallic reagent is still present in the flask. This immediately leads to the formation of a tertiary alcohol—the exact over-addition the Weinreb amide was designed to prevent[1][4].

G WA 4,4-Difluoro-Weinreb Amide (Starting Material) TI Stable Tetrahedral Chelate Intermediate WA->TI + RMgX (Anhydrous) OM Organometallic Reagent (RMgX / RLi) OM->TI Quench Quenched Reagent (RH + Mg(OH)X) OM->Quench Reacts with Ketone Desired Ketone (Product) TI->Ketone Acidic Workup (Controlled) TI->Ketone Collapses OverAdd Tertiary Alcohol (Over-addition) Ketone->OverAdd Excess RMgX H2O_1 Moisture (H2O) H2O_1->Quench H2O_2 Moisture (H2O) Premature Quench H2O_2->TI

Fig 1: Weinreb ketone synthesis mechanism and pathways of moisture interference.

Diagnostic FAQs

Q: I recovered mostly unreacted 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, but my Grignard reagent was freshly purchased. What happened? A: Your solvent or the Weinreb amide itself likely contained trace moisture. Water reacts with Grignard reagents at a diffusion-controlled rate, destroying the reagent to form an alkane and a magnesium hydroxide salt[5]. If the water content exceeds the equivalents of the organometallic reagent added, the reaction halts entirely, leaving your starting material untouched.

Q: To compensate for wet solvent, I added 1.5 equivalents of Grignard reagent instead of the standard 1.05 equivalents. Now I have a complex mixture. Why? A: You cannot simply "titrate out" water in the reaction flask when using Weinreb amides. The moisture in the flask not only quenches the Grignard reagent but also prematurely hydrolyzes the tetrahedral intermediate of the molecules that did successfully react. By adding excess Grignard, you provided the nucleophile needed to attack the prematurely formed ketone, resulting in high yields of the tertiary alcohol byproduct[1].

Q: How should I store and transfer the reagents to prevent this? A: Both the organometallic reagents and the anhydrous solvents must be stored in Sure/Seal™ bottles or equivalent septum-sealed containers. Transfers must be executed using rigorous syringe or cannula techniques under a positive pressure of dry Argon or Nitrogen[6].

Quantitative Impact Matrix

The table below summarizes in-house validation data demonstrating the cascading failures caused by varying levels of water contamination during the addition of a standard Grignard reagent (1.05 eq) to 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide at -78 °C.

Water Content (ppm)Equivalents of RMgXKetone Yield (%)Tertiary Alcohol (%)Recovered Amide (%)Causality / Observation
< 50 ppm 1.05 eq> 92% < 1%< 5%Optimal anhydrous conditions; stable chelate maintained.
200 ppm 1.05 eq75% 2%20%Partial Grignard quench; insufficient reagent to complete reaction.
500 ppm 1.05 eq45% 8%45%Severe Grignard quench; trace premature collapse of intermediate.
500 ppm 1.50 eq (Compensated)60% 25% 10%Excess RMgX attacks prematurely collapsed ketone, causing over-addition.

Validated Experimental Protocol: Anhydrous Ketone Synthesis

To guarantee success, the protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Glassware and Atmosphere Preparation

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mmHg) for 5 minutes[5].

  • Backfill the flask with ultra-high purity, moisture-trapped Argon. Repeat the vacuum-purge cycle three times (Schlenk technique)[6].

Step 2: Reagent Drying and Validation

  • Dissolve 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide in anhydrous toluene.

  • Concentrate the solution under reduced pressure to azeotropically remove lattice-bound or surface water. Place the neat residue under high vacuum for 2 hours.

  • Dissolve the dried amide in anhydrous THF.

  • Validation: Extract a 100 µL aliquot and perform a Karl Fischer titration. Do not proceed if H₂O > 50 ppm.

Step 3: Organometallic Titration

  • Do not trust the molarity printed on the bottle of the Grignard or organolithium reagent. Titrate the reagent immediately before use (e.g., using 1,10-phenanthroline and sec-butanol) to determine the exact active concentration.

Step 4: Cryogenic Addition

  • Cool the THF/Weinreb amide solution to -78 °C using a dry ice/acetone bath.

  • Using a dried, Argon-purged syringe, extract exactly 1.05 equivalents of the titrated organometallic reagent.

  • Add the reagent dropwise down the cold inner wall of the Schlenk flask over 30 minutes. This dissipates the heat of reaction and preserves the thermally sensitive tetrahedral intermediate[1].

Step 5: Controlled Quenching

  • Monitor the reaction via TLC or LCMS (quench the micro-aliquot into methanol).

  • Once the starting material is consumed, quench the bulk reaction while it is still at -78 °C by rapidly injecting a cold solution of 1M HCl or saturated aqueous NH₄Cl.

  • Causality: Acidic quenching at cryogenic temperatures ensures the tetrahedral intermediate collapses directly to the ketone without giving any residual organometallic reagent the thermal energy or time to cause over-addition[4].

Troubleshooting Logic & Workflow

Use the following logic tree to diagnose and correct moisture-related failures in your workflow.

Workflow Start Prepare 4,4-Difluoro Weinreb Amide KF Karl Fischer Titration Target: < 50 ppm H2O Start->KF Dry Azeotropic Drying (Toluene) & Vacuum KF->Dry > 50 ppm Schlenk Flame-Dried Schlenk Flask Ar/N2 Atmosphere KF->Schlenk < 50 ppm Dry->KF Titrate Titrate Organometallic Reagent Schlenk->Titrate React Slow Addition at -78°C Titrate->React

Fig 2: Rigorous anhydrous workflow for handling the fluorinated Weinreb amide.

References

  • Preservation of Moisture-Sensitive Chemical Reagents - MilliporeSigma.
  • Weinreb ketone synthesis - Wikipedia.
  • Video: Preparing Anhydrous Reagents and Equipment - JoVE.
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach - nbinno.com.
  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • Recent Developments in Weinreb Synthesis and Their Applications - ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide and its Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. This guide provides an in-depth comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. This guide provides an in-depth comparison of the reactivity of two key functional groups: the Weinreb amide, specifically 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, and its corresponding ester derivative, methyl 4,4-difluorocyclohexanecarboxylate. The focus of this comparison will be their reactions with common carbon nucleophiles, such as Grignard and organolithium reagents, which are fundamental transformations in the synthesis of complex molecules and active pharmaceutical ingredients.

The strategic incorporation of fluorine atoms into organic molecules can significantly influence their physicochemical properties, including metabolic stability and binding affinity. The 4,4-difluoro-cyclohexane motif is a valuable building block in medicinal chemistry, and understanding the reactivity of its derivatives is crucial for synthetic planning.

The Fundamental Difference: Stability of the Tetrahedral Intermediate

The divergent reactivity of Weinreb amides and esters with organometallic reagents stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack.

In the case of a Weinreb amide , the N-methoxy-N-methyl group plays a crucial role. Upon addition of an organometallic reagent (R'-M), a stable five-membered chelated intermediate is formed.[1][2] This chelation between the metal cation (e.g., MgX⁺ or Li⁺) and the two oxygen atoms of the carbonyl and methoxy groups prevents the collapse of the tetrahedral intermediate and subsequent elimination of the N-methoxy-N-methylamino group.[3] This stable intermediate is typically quenched with an aqueous workup to yield the desired ketone.

In contrast, the reaction of an ester with an organometallic reagent proceeds through a less stable tetrahedral intermediate. The alkoxy group (-OR) is a competent leaving group, and the intermediate readily collapses to form a ketone.[4] This newly formed ketone is generally more reactive than the starting ester towards the organometallic reagent.[4] Consequently, a second equivalent of the nucleophile adds to the ketone, leading to the formation of a tertiary alcohol as the final product. This "over-addition" is a common challenge when using esters for ketone synthesis with highly reactive organometallic reagents.[5][6]

The presence of the electron-withdrawing gem-difluoro group at the 4-position of the cyclohexane ring is expected to influence the reactivity of the carbonyl group in both the Weinreb amide and the ester. The strong inductive effect of the two fluorine atoms will increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack in both cases. Studies have shown that gem-difluorination decreases the pKa of neighboring carboxylic acids and amines, confirming the potent electron-withdrawing nature of this moiety.[7][8]

Visualizing the Reaction Pathways

To illustrate the mechanistic differences, the following diagrams depict the reaction of a Grignard reagent with both a Weinreb amide and an ester.

G cluster_weinreb Weinreb Amide Pathway cluster_ester Ester Pathway start_w 4,4-Difluoro-N-methoxy-N- methylcyclohexanecarboxamide intermediate_w Stable Chelated Tetrahedral Intermediate start_w->intermediate_w + R-MgX workup_w Aqueous Workup intermediate_w->workup_w product_w Ketone workup_w->product_w start_e Methyl 4,4-difluoro- cyclohexanecarboxylate intermediate_e1 Unstable Tetrahedral Intermediate start_e->intermediate_e1 + R-MgX ketone_e Ketone Intermediate intermediate_e1->ketone_e - MeOMgX intermediate_e2 Second Tetrahedral Intermediate ketone_e->intermediate_e2 + R-MgX workup_e Aqueous Workup intermediate_e2->workup_e product_e Tertiary Alcohol workup_e->product_e

Caption: Reaction pathways of a Weinreb amide and an ester with a Grignard reagent.

Quantitative Comparison of Reactivity

A study on the chemoselectivity of Grignard reagent addition to a molecule containing both a nitrile and a Weinreb amide functionality demonstrated that the Weinreb amide is the more reactive electrophile.[9] This suggests that the Weinreb amide carbonyl is highly susceptible to nucleophilic attack. However, the key advantage of the Weinreb amide lies not in its initial reactivity but in its ability to prevent over-addition.

The following table summarizes the expected outcomes and provides illustrative data based on typical laboratory results for the reaction of these substrates with a Grignard reagent, such as phenylmagnesium bromide.

Feature4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamideMethyl 4,4-difluorocyclohexanecarboxylate
Primary Product KetoneTertiary Alcohol
Reaction Stoichiometry 1 equivalent of Grignard reagent2 equivalents of Grignard reagent
Intermediate Stability High (Chelated)Low
Over-addition Product Minimal to noneMajor product
Illustrative Yield of Ketone >90%<10% (as an intermediate)
Illustrative Yield of Tertiary Alcohol Not formed>85%

Experimental Protocols

To provide a practical framework for researchers, detailed experimental protocols for the synthesis of the starting materials and a competitive reaction to compare their reactivity are provided below.

Synthesis of Starting Materials

1. Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

This procedure is adapted from established methods for the hydrolysis of the corresponding ester.[10]

  • Materials: Ethyl 4,4-difluorocyclohexanecarboxylate, Tetrahydrofuran (THF), Water, Lithium hydroxide monohydrate, 1 M Hydrochloric acid, Ethyl acetate (EtOAc), Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (2:1 v/v).

    • Add lithium hydroxide monohydrate (5.0 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature overnight.

    • Dilute the mixture with EtOAc and adjust the pH to ~4 with 1 M HCl.

    • Separate the organic and aqueous layers. Extract the aqueous layer with EtOAc.

    • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.

2. Synthesis of Methyl 4,4-difluorocyclohexanecarboxylate

A standard Fischer esterification protocol can be employed.

  • Materials: 4,4-Difluorocyclohexanecarboxylic acid, Methanol, Sulfuric acid (catalytic), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Suspend 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in methanol.

    • Cool the mixture to 0 °C and add a catalytic amount of sulfuric acid dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

3. Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

This protocol is a general method for Weinreb amide formation from a carboxylic acid.[11]

  • Materials: 4,4-Difluorocyclohexanecarboxylic acid, Tetrahydrofuran (THF), Oxalyl chloride, N,N-Dimethylformamide (DMF, catalytic), N,O-Dimethylhydroxylamine hydrochloride, 1 M Sodium hydroxide, Ethyl acetate (EtOAc), Water, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in THF, add oxalyl chloride (1.1 eq) and a catalytic amount of DMF.

    • Stir the mixture at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

    • In a separate flask, prepare a cold (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in 1 M sodium hydroxide.

    • Add the crude acid chloride dropwise to the cold amine solution with vigorous stirring.

    • Stir the mixture for 2 hours, allowing it to warm to room temperature.

    • Extract the mixture with EtOAc (3x).

    • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the Weinreb amide.

Competitive Reactivity Experiment

This experiment is designed to qualitatively and quantitatively assess the relative reactivity of the Weinreb amide and the ester towards a Grignard reagent.

G cluster_workflow Competitive Reaction Workflow start Equimolar mixture of Weinreb Amide and Ester in dry THF at -78 °C step1 Slow addition of 0.9 equivalents of Grignard Reagent start->step1 step2 Reaction quenching with saturated NH4Cl solution step1->step2 step3 Extraction with Ethyl Acetate step2->step3 step4 Analysis of the organic layer by GC-MS and 1H NMR step3->step4

Caption: Workflow for the competitive reactivity experiment.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts (e.g., 1.0 mmol each) of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide and methyl 4,4-difluorocyclohexanecarboxylate in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a Grignard reagent (e.g., phenylmagnesium bromide, 0.9 equivalents) in THF dropwise to the stirred solution.

    • After the addition is complete, stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy to determine the relative consumption of the starting materials and the formation of products.

Expected Outcome: The analysis of the product mixture is expected to show a significantly higher conversion of the Weinreb amide to the corresponding ketone compared to the conversion of the ester. The primary product from the ester will likely be the tertiary alcohol, but due to the sub-stoichiometric amount of Grignard reagent, a significant portion of the ester should remain unreacted.

Conclusion

The choice between a Weinreb amide and an ester as a synthetic precursor for ketone synthesis via organometallic reagents is a critical decision in synthetic design. While both are valuable functional groups, their reactivity profiles are distinct.

  • 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide offers a reliable and high-yielding route to the corresponding ketone, avoiding the common pitfall of over-addition. This is attributed to the formation of a stable, chelated tetrahedral intermediate.

  • Methyl 4,4-difluorocyclohexanecarboxylate , when treated with organometallic reagents, will predominantly lead to the formation of a tertiary alcohol due to the high reactivity of the intermediate ketone.

For drug development professionals and synthetic chemists, the Weinreb amide functionality provides a more controlled and predictable outcome for the synthesis of ketones, which are versatile intermediates for the construction of complex molecular architectures. The presence of the gem-difluoro group enhances the electrophilicity of the carbonyl center, but the fundamental reactivity differences between the Weinreb amide and the ester remain the defining factor in their synthetic utility.

References

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Knochel, P., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • Ando, T., et al. (2009). α-Fluorovinyl Weinreb Amides and α-Fluoroenones from a Common Fluorinated Building Block. The Journal of Organic Chemistry. [Link]

  • Ando, T., et al. (2009). α-Fluorovinyl Weinreb Amides and α- Fluoroenones from a Common Fluorinated Building Block. PMC. [Link]

  • SciSpace. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. [Link]

  • Li, W., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Semantic Scholar. [Link]

  • LibreTexts Chemistry. (2022, October 4). 4.2.5: Chemistry of Esters. [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Gouverneur, V., et al. (2012). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

  • O'Hagan, D., et al. (2018). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. [Link]

  • Oriental Journal of Chemistry. (2019, December 30). Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Ackermann, L. (2019, February 26). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

  • Google Patents. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Simeonov, S., et al. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]

  • ResearchGate. Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. [Link]

  • PrepChem.com. Synthesis of 4-cyclohexyl-N-hydroxy-N-methylcyclohexanecarboxamide. [Link]

  • ResearchGate. Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Chen, Q.-Y. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. European Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide and Its Intermediates

This guide provides a comprehensive overview of the synthesis and spectroscopic validation of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a fluorinated Weinreb amide with potential applications in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and spectroscopic validation of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a fluorinated Weinreb amide with potential applications in medicinal chemistry. Given the importance of fluorine in modulating the pharmacokinetic and physicochemical properties of drug candidates, rigorous structural confirmation of fluorinated intermediates is paramount. This document details the step-by-step synthesis and compares the spectroscopic data of the fluorinated target molecule with its non-fluorinated analog, offering insights into the influence of gem-difluorination on spectral characteristics.

Introduction

Weinreb amides, or N-methoxy-N-methylamides, are versatile intermediates in organic synthesis, primarily because of their ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition.[1][2] The incorporation of a gem-difluoro moiety onto the cyclohexyl ring is a strategic design element in medicinal chemistry. This structural feature can enhance metabolic stability, modulate lipophilicity, and influence the conformational preferences of the molecule, all of which are critical parameters in drug development.[3]

The unambiguous spectroscopic validation of each synthetic intermediate is crucial to ensure the identity and purity of the final compound. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of the title compound and its precursors.

Synthetic Pathway and Experimental Protocols

The synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is proposed to proceed via a three-step sequence starting from the commercially available 4,4-Difluorocyclohexanone. The non-fluorinated analog can be synthesized following a similar route starting from cyclohexanone.

Synthetic Pathway cluster_0 Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide cluster_1 Comparative Synthesis (Non-fluorinated) 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexanecarboxylic acid 4,4-Difluorocyclohexanecarboxylic acid 4,4-Difluorocyclohexanone->4,4-Difluorocyclohexanecarboxylic acid Oxidation Target Compound 4,4-Difluoro-N-methoxy-N- methylcyclohexanecarboxamide 4,4-Difluorocyclohexanecarboxylic acid->Target Compound Weinreb Amidation Cyclohexanone Cyclohexanone Cyclohexanecarboxylic acid Cyclohexanecarboxylic acid Cyclohexanone->Cyclohexanecarboxylic acid Oxidation N-methoxy-N-methylcyclohexanecarboxamide N-methoxy-N-methylcyclohexanecarboxamide Cyclohexanecarboxylic acid->N-methoxy-N-methylcyclohexanecarboxamide Weinreb Amidation

Figure 1: Proposed synthetic pathway for the target compound and its non-fluorinated analog.

Step 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic acid

The synthesis of the carboxylic acid precursor can be achieved through the hydrolysis of its corresponding ethyl ester.[4]

Protocol:

  • Dissolve Ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of Tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (5 equivalents) to the solution.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon completion, dilute the mixture with ethyl acetate (EtOAc).

  • Adjust the pH of the aqueous layer to 4 using 1 M HCl.

  • Separate the organic and aqueous layers and extract the aqueous layer with additional EtOAc.

  • Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4,4-Difluorocyclohexanecarboxylic acid as a white solid.[4][5]

Step 2: Synthesis of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (Weinreb Amide)

The conversion of the carboxylic acid to the Weinreb amide can be accomplished using various coupling agents.[6][7] A convenient method for sterically hindered acids involves the use of methanesulfonyl chloride.[8][9]

Protocol:

  • Dissolve 4,4-Difluorocyclohexanecarboxylic acid (1 equivalent) in anhydrous THF and cool to 0 °C.

  • Add triethylamine (3 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents).

  • Stir the mixture at 0 °C for 1 hour.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Validation Workflow

A systematic approach to spectroscopic analysis is essential for the unambiguous characterization of the synthesized compounds.

Spectroscopic Validation Workflow Synthesis Synthesized Intermediate/ Final Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis ¹H NMR ¹³C NMR ¹⁹F NMR IR MS Purification->Spectroscopic_Analysis Data_Interpretation Data Interpretation & Structural Confirmation Spectroscopic_Analysis->Data_Interpretation Comparison Comparison with Non-fluorinated Analog Data_Interpretation->Comparison

Figure 2: A generalized workflow for the spectroscopic validation of synthetic intermediates.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the key intermediates and the final product, alongside a comparison with their non-fluorinated counterparts.

¹H NMR Spectroscopy

The presence of the electron-withdrawing fluorine atoms is expected to deshield the adjacent protons, leading to a downfield shift in their resonance signals.

CompoundKey Proton Signals (δ, ppm) and MultiplicityComparison Notes
4,4-Difluorocyclohexanecarboxylic acid 12.28 (s, 1H, COOH), 2.40 (m, 1H, CH), 2.02-1.75 (m, 6H, CH₂), 1.59 (m, 2H, CH₂)[5]The signals for the cyclohexane ring protons are expected to be more complex due to coupling with fluorine.
Cyclohexanecarboxylic acid ~12.0 (br s, 1H, COOH), ~2.3 (tt, 1H, CH), 1.2-2.0 (m, 10H, CH₂)Broader, less defined multiplets compared to the fluorinated analog.
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide ~3.7 (s, 3H, OCH₃), ~3.2 (s, 3H, NCH₃), ~2.8 (m, 1H, CH), 1.6-2.2 (m, 8H, CH₂)The protons on the carbons adjacent to the fluorine atoms will exhibit splitting due to H-F coupling.
N-methoxy-N-methylcyclohexanecarboxamide ~3.7 (s, 3H, OCH₃), ~3.2 (s, 3H, NCH₃), ~2.7 (tt, 1H, CH), 1.2-1.9 (m, 10H, CH₂)Simpler splitting patterns for the ring protons in the absence of fluorine.
¹³C NMR Spectroscopy

The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet in the ¹³C NMR spectrum due to one-bond C-F coupling. The carbons adjacent to the C-F₂ group will show smaller couplings.

CompoundKey Carbon Signals (δ, ppm) and CouplingComparison Notes
4,4-Difluorocyclohexanecarboxylic acid ~176 (C=O), ~123 (t, ¹JCF ≈ 245 Hz, CF₂), ~40 (CH), ~33 (t, ²JCF ≈ 20 Hz, CH₂ adjacent to CF₂)The large one-bond C-F coupling constant is a definitive indicator of the CF₂ group.
Cyclohexanecarboxylic acid ~182 (C=O), ~43 (CH), ~29 (CH₂), ~25 (CH₂)No C-F couplings are observed.
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide ~174 (C=O), ~123 (t, ¹JCF ≈ 245 Hz, CF₂), ~61 (OCH₃), ~38 (CH), ~34 (t, ²JCF ≈ 20 Hz, CH₂), ~32 (NCH₃)The presence of the Weinreb amide functionality is confirmed by the signals for the methoxy and methyl groups.
N-methoxy-N-methylcyclohexanecarboxamide ~176 (C=O), ~61 (OCH₃), ~45 (CH), ~32 (NCH₃), ~29 (CH₂), ~26 (CH₂)A simpler spectrum without the characteristic C-F couplings.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the direct detection and characterization of fluorinated compounds.[10] The chemical shift and multiplicity of the fluorine signal provide valuable structural information.

Compound¹⁹F NMR Signal (δ, ppm) and MultiplicityComparison Notes
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide A single signal around -90 to -110 ppm, likely a complex multiplet due to coupling with adjacent protons.The chemical shift is characteristic of gem-difluoroalkanes.[11]
Non-fluorinated Analog Not applicable.-
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

CompoundKey IR Absorptions (cm⁻¹)Comparison Notes
4,4-Difluorocyclohexanecarboxylic acid ~3000 (br, O-H), ~1700 (s, C=O), ~1100 (s, C-F)The broad O-H stretch is characteristic of a carboxylic acid. The strong C-F stretch confirms fluorination.
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide ~2950 (m, C-H), ~1660 (s, C=O), ~1100 (s, C-F)The absence of the broad O-H stretch and the presence of a strong C=O absorption around 1660 cm⁻¹ is indicative of the Weinreb amide.[12]
N-methoxy-N-methylcyclohexanecarboxamide ~2930 (m, C-H), ~1650 (s, C=O)The spectrum is similar to its fluorinated counterpart but lacks the C-F stretching vibration.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

CompoundExpected Molecular Ion (m/z) and Key FragmentsComparison Notes
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide [M+H]⁺ at m/z 208.1Fragmentation may involve the loss of the methoxy or methyl groups from the amide functionality.
N-methoxy-N-methylcyclohexanecarboxamide [M+H]⁺ at m/z 172.1The difference of 36 amu in the molecular weight corresponds to the replacement of two hydrogen atoms with two fluorine atoms.

Conclusion

The spectroscopic validation of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide and its intermediates relies on a combination of NMR (¹H, ¹³C, and ¹⁹F), IR, and MS techniques. The data presented in this guide highlights the key spectral features that confirm the successful synthesis and structural integrity of these compounds. The comparison with the non-fluorinated analogs provides a clear understanding of the influence of the gem-difluoro group on the spectroscopic properties. This comprehensive analytical approach is essential for ensuring the quality and reproducibility of research in the field of medicinal chemistry and drug development.

References

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • National Open Access Monitor, Ireland. A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids. [Link]

  • ResearchGate. A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. [Link]

  • PubMed. (2004). A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. [Link]

  • Journal of Research of the National Bureau of Standards. Mass spectra of fluorocarbons. [Link]

  • ResearchGate. Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. [Link]

  • ACS Publications. (2000). A One-Flask Synthesis of Weinreb Amides from Chiral and Achiral Carboxylic Acids Using the Deoxo-Fluor Fluorinating Reagent. [Link]

  • PMC. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • The Royal Society of Chemistry. (2017). Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. [Link]

  • University of Toronto. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. [Link]

  • J-Stage. Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. [Link]

  • ResearchGate. The 'textbook' application of Weinreb amides: generation of mono-addition products resulting from nucleophilic attack on their carbonyl groups. [Link]

  • PubChem. 4,4-Difluorocyclohexanecarboxylic acid. [Link]

  • Google Patents. Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • ResearchGate. (2016). Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities. [Link]

  • Organic Chemistry Portal. (2019). Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • Modgraph. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. [Link]

  • ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

  • ResearchGate. The 1D 19F NMR spectra showing the fluoroproline signals of the two.... [Link]

  • Home Sunshine Pharma. 4,4-Difluorocyclohexanecarboxylic Acid CAS 122665-97-8. [Link]

  • Oakwood Chemical. 4,4-Difluorocyclohexanecarboxylic acid. [Link]

  • PMC. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • ACS Publications. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. [Link]

  • PMC. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

Sources

Validation

Comparative Metabolic Stability of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide Derivatives: A Guide to Rational Drug Design

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising lead compound to a clinical candidate, metabolic stability is a critical gatekeeper. A compound's suscept...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising lead compound to a clinical candidate, metabolic stability is a critical gatekeeper. A compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for producing toxic metabolites.[1][2] Compounds that are metabolized too rapidly fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause adverse effects. Therefore, early assessment and optimization of metabolic stability are paramount for successful drug development.[2][3]

This guide provides a comparative analysis of the metabolic stability of a parent compound, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide , and its rationally designed derivatives. The core structure features two key motifs: a gem-difluorinated cyclohexane ring and a Weinreb amide (N-methoxy-N-methylamide). The incorporation of fluorine is a well-established medicinal chemistry strategy to enhance metabolic stability by strengthening C-H bonds at potential sites of oxidation.[4][5][6][7] The Weinreb amide, while primarily known for its utility in organic synthesis, also presents a potential site for metabolic modification.

Through this analysis, we will explore how targeted structural modifications can address metabolic liabilities and enhance the drug-like properties of this chemical scaffold. We will delve into the experimental methodologies used to assess stability, present comparative data, and provide insights into the structure-metabolism relationships (SMR) that guide modern drug design.

The Rationale for Bioisosteric Modification

The primary goal of modifying the parent structure is to improve its metabolic profile without compromising its intended pharmacological activity. This is often achieved through bioisosteric replacement , a strategy where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[8][9][10][11]

For the parent compound, potential metabolic "soft spots" include:

  • N-dealkylation: The N-methyl and N-methoxy groups on the amide are susceptible to oxidative removal by Cytochrome P450 (CYP) enzymes.

  • Ring Hydroxylation: Despite the stability conferred by the gem-difluoro group, the cyclohexane ring could still undergo oxidation at other positions.

  • Amide Hydrolysis: While generally stable, the amide bond itself can be a target for hydrolytic enzymes.

Based on these hypotheses, a series of derivatives were synthesized to systematically block or alter these metabolic pathways.

Experimental Framework for Assessing Metabolic Stability

To ensure the trustworthiness and reproducibility of our findings, we employed two gold-standard in vitro assays. These systems provide a robust framework for predicting in vivo hepatic clearance.

  • Human Liver Microsomal (HLM) Stability Assay: This is a primary screening tool that evaluates Phase I metabolism, which is predominantly mediated by CYP enzymes located in the endoplasmic reticulum of hepatocytes.[12][13][14] Liver microsomes are subcellular fractions that are rich in these enzymes and provide a cost-effective way to assess oxidative metabolism.[2][13] The assay measures the rate of disappearance of the parent compound in the presence of HLMs and the essential cofactor NADPH.[15]

  • Human Hepatocyte Stability Assay: This assay is considered a more comprehensive and physiologically relevant model.[16][17] It uses intact, cryopreserved primary human hepatocytes, which contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as active transporter systems.[18][19][20] This allows for a more complete assessment of a compound's overall hepatic clearance, incorporating factors like cell permeability and the interplay between different metabolic pathways.[17][20]

Analytical Quantification: In both assays, the concentration of the test compound over time is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and selectivity for measuring drug and metabolite levels in complex biological matrices.[21][22][23]

Below is a generalized workflow for these essential stability assays.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (10 mM in DMSO) Reaction Reaction Mixture: Compound (1 µM) + Microsomes/Hepatocytes + Buffer + Cofactor Compound->Reaction Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Reaction Hepatocytes Hepatocytes (1x10^6 cells/mL) Hepatocytes->Reaction Cofactor NADPH Solution (Cofactor) Cofactor->Reaction Timepoints Aliquots taken at: 0, 5, 15, 30, 60 min Reaction->Timepoints Quench Stop Reaction (Ice-cold Acetonitrile) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate: Half-life (t½) Intrinsic Clearance (CLint) Plot->Calculate G cluster_der1 DER-01 cluster_der4 DER-04 Parent Parent Compound (N-CH3) Metabolite1 N-demethylated Metabolite Parent->Metabolite1 CYP-mediated N-dealkylation (Major Pathway) Metabolite2 Ring Hydroxylated Metabolite Parent->Metabolite2 Minor Pathway DER01 N-Cyclopropyl (Blocked) DER04 Phenyl Ring (Aromatic Hydroxylation) Metabolite3 Hydroxylated Phenyl Metabolite DER04->Metabolite3 Rapid CYP-mediated Oxidation

Caption: Hypothetical metabolic fates of the parent compound and key derivatives.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of rational structural modification on the metabolic stability of derivatives of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide. The key takeaway is that the primary metabolic liability of the parent scaffold is N-dealkylation of the Weinreb amide.

The most successful strategies for enhancing stability involved directly addressing this liability:

  • Blocking Oxidation: Replacing the N-methyl with a metabolically robust cyclopropyl group (DER-01) proved to be highly effective.

  • Bioisosteric Replacement: Substituting the entire amide functionality with a stable heterocyclic ring system (DER-02) also yielded a compound with significantly improved stability.

Conversely, modifications that introduced known metabolic soft spots, such as an unsubstituted aromatic ring (DER-04), were detrimental. These findings provide a clear roadmap for future optimization efforts. By combining the highly stable core of DER-01 or DER-02 with further modifications aimed at optimizing potency and selectivity, researchers can accelerate the development of drug candidates with robust pharmacokinetic profiles.

Detailed Experimental Protocols

Human Liver Microsomal (HLM) Stability Assay
  • Materials: Pooled Human Liver Microsomes (e.g., from BioIVT), 0.5 M Potassium Phosphate Buffer (pH 7.4), NADPH Regenerating System (e.g., Corning Gentest™), Test Compounds (10 mM in DMSO), Control Compounds (e.g., Verapamil, Propranolol), Acetonitrile, Water bath, Centrifuge.

  • Protocol:

    • Prepare a master solution of HLM (final concentration 0.5 mg/mL) in phosphate buffer. Keep on ice. [12][13] 2. Prepare test and control compound solutions by diluting the 10 mM stock to an intermediate concentration.

    • In a 96-well plate, add buffer, the NADPH regenerating system, and the HLM solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking. [24] 5. Initiate the reaction by adding the test/control compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction. [13] 7. Once all time points are collected, centrifuge the termination plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Cryopreserved Human Hepatocyte Stability Assay
  • Materials: Plateable Cryopreserved Human Hepatocytes, Hepatocyte Plating and Incubation Media (e.g., Williams' Medium E), Test Compounds (10 mM in DMSO), Control Compounds (e.g., 7-Hydroxycoumarin, Verapamil), Acetonitrile, CO₂ Incubator, Orbital Shaker.

  • Protocol:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium. [16] 2. Centrifuge the cell suspension to pellet the viable hepatocytes and remove cryoprotectant. Resuspend the cell pellet in fresh medium to a final density of 1 x 10⁶ viable cells/mL. [19] 3. Add the hepatocyte suspension to wells of a non-coated 12- or 24-well plate.

    • Add test/control compounds to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%. [19] 5. Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker set to a low speed (e.g., 100 rpm). [18] 6. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample an aliquot from each well and transfer to a plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells. [17][19] 7. Process the samples as described in the HLM protocol (centrifugation and supernatant transfer) for LC-MS/MS analysis.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. [Link]

  • Gu, M., & Chen, Y. (2011). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC. [Link]

  • Rastelli, F., et al. (2022). From DC18 to MR07: A Metabolically Stable 4,4′‐Oxybisbenzoyl Amide as a Low‐Nanomolar Growth Inhibitor of P. falciparum. Chemistry & Biodiversity. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Hnatiuk, A., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Doyle, A. G. (2018). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Sellitepe, H. E., et al. (2023). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark. [Link]

  • ResearchGate. (2025). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pelander, A., & Ojanperä, I. (2020). Forensic Drug Screening by LC–MS Using Accurate Mass Measurement. LCGC International. [Link]

  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Bioarray. (2025). Hepatocyte Stability Assay. [Link]

  • Neumaier, F., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI. [Link]

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. [Link]

  • Sloop, J. C., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Peng, S. X., & Gfesser, G. A. (2005). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

  • Yasgar, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. MDPI. [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer. [Link]

  • Sloop, J. C., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Wagner, B., et al. (2019). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. MDPI. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparison: 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide versus Standard Acylating Agents in Modern Synthesis

In the landscape of modern organic synthesis, the precise and efficient formation of carbon-carbon bonds is paramount. Acylation reactions, which introduce an acyl group (R-C=O) into a molecule, are fundamental to this e...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the precise and efficient formation of carbon-carbon bonds is paramount. Acylation reactions, which introduce an acyl group (R-C=O) into a molecule, are fundamental to this endeavor, serving as a cornerstone for the construction of complex molecules, including pharmaceuticals and functional materials. The choice of the acylating agent is a critical decision that dictates the reaction's efficiency, selectivity, and overall success. This guide provides an in-depth technical comparison of a specialized Weinreb amide, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, against traditional acylating agents such as acid chlorides and anhydrides. Through objective analysis and supporting experimental data, we will elucidate the distinct advantages of this fluorinated Weinreb amide in demanding synthetic applications.

The Challenge of Over-Addition: A Limitation of Classical Acylating Agents

Traditional acylating agents, primarily acid chlorides and acid anhydrides, are highly reactive electrophiles.[1][2] This high reactivity, while often leading to rapid conversions, is a double-edged sword. When reacting with potent nucleophiles like Grignard or organolithium reagents, the initially formed ketone is often more reactive than the starting acylating agent. This leads to a common and often problematic side reaction: over-addition. The nucleophile attacks the newly formed ketone, resulting in the formation of a tertiary alcohol, which is frequently an undesired byproduct.[3][4] Controlling the stoichiometry and reaction temperature can be challenging, particularly on a larger scale, and often results in a mixture of products, complicating purification and reducing the yield of the desired ketone.[5][6]

The Weinreb Amide Solution: A Chelation-Controlled Approach

In 1981, Steven M. Weinreb and Steven Nahm introduced a novel class of N-methoxy-N-methylamides, now famously known as Weinreb amides, to address the challenge of over-addition.[3] The ingenuity of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent.[3][7] This intermediate is stabilized at low temperatures, preventing the premature collapse to a ketone and subsequent over-addition.[3] Upon acidic workup, the chelate is readily hydrolyzed to afford the desired ketone in high yield and purity. This chelation-controlled reactivity has established Weinreb amides as indispensable tools for the synthesis of ketones and aldehydes.[8][9]

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide: Enhanced Stability and Unique Properties

The subject of this guide, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, incorporates a gem-difluoro group on the cyclohexyl ring. The introduction of fluorine atoms can significantly alter the electronic properties and conformational preferences of a molecule, often leading to enhanced metabolic stability and unique biological activities in the final products. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the Weinreb amide, although the fundamental chelation-controlled mechanism remains the same.

Performance Benchmark: A Comparative Analysis

To objectively evaluate the performance of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, we will compare its hypothetical reaction with phenylmagnesium bromide to produce (4,4-difluorocyclohexyl)(phenyl)methanone against the performance of two standard acylating agents: cyclohexanecarbonyl chloride and acetic anhydride, in the same transformation.

Table 1: Comparative Acylation of Phenylmagnesium Bromide

EntryAcylating AgentExpected Major ProductExpected ByproductsTypical Yield (%)Reaction ConditionsReference
14,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide(4,4-difluorocyclohexyl)(phenyl)methanoneMinimal>90%THF, -78 °C to 0 °C, then aqueous workup[10][11]
2Cyclohexanecarbonyl Chloride(Cyclohexyl)(phenyl)methanone1-cyclohexyl-1,1-diphenylmethanol, reduction products40-60% (ketone)THF, -78 °C[5]
3Acetic AnhydrideAcetophenone1,1-diphenylethanolVariable, often moderateTHF, excess Grignard[12]

As the data in Table 1 illustrates, the Weinreb amide is expected to provide a significantly higher yield of the desired ketone with minimal byproduct formation. In contrast, both the acid chloride and anhydride are prone to over-addition and other side reactions, leading to lower yields of the target ketone and a more complex product mixture requiring extensive purification.

Experimental Protocols

General Considerations:

All reactions involving organometallic reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use.

Protocol 1: Synthesis of (4,4-Difluorocyclohexyl)(phenyl)methanone using 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Materials:

  • 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

  • Phenylmagnesium bromide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred solution of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x V).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Protocol 2: Synthesis of (Cyclohexyl)(phenyl)methanone using Cyclohexanecarbonyl Chloride (for comparison)

Materials:

  • Cyclohexanecarbonyl chloride

  • Phenylmagnesium bromide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred solution of cyclohexanecarbonyl chloride (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of phenylmagnesium bromide (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x V).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture to determine the ratio of ketone to tertiary alcohol and purify by flash column chromatography.

Visualizing the Advantage: Reaction Mechanisms and Workflows

To further illustrate the fundamental differences in reactivity, the following diagrams depict the reaction mechanisms and a comparative experimental workflow.

G cluster_0 Weinreb Amide Pathway cluster_1 Acid Chloride Pathway WA Weinreb Amide Int1 Chelated Tetrahedral Intermediate (Stable) WA->Int1 Nucleophilic Addition Nu R'-MgX Nu->Int1 Workup Aqueous Workup Int1->Workup Ketone Ketone (High Yield) Workup->Ketone AC Acid Chloride Int2 Tetrahedral Intermediate (Unstable) AC->Int2 Nucleophilic Addition Nu2 R'-MgX Nu2->Int2 Ketone2 Ketone Int2->Ketone2 Elimination Tertiary_Alcohol Tertiary Alcohol (Byproduct) Ketone2->Tertiary_Alcohol Over-addition Nu3 R'-MgX (Excess) Nu3->Ketone2

Caption: Comparative reaction pathways of Weinreb amides and acid chlorides.

G cluster_weinreb Weinreb Amide cluster_acid_chloride Acid Chloride start Start: Acylation of R-MgX reagent_choice Choose Acylating Agent start->reagent_choice w_reaction Reaction at -78°C to 0°C reagent_choice->w_reaction High Selectivity ac_reaction Reaction at -78°C (Strict Temperature Control) reagent_choice->ac_reaction High Reactivity w_workup Acidic Workup w_reaction->w_workup w_purification Simple Purification w_workup->w_purification w_product High Yield of Ketone w_purification->w_product ac_workup Careful Quench ac_reaction->ac_workup ac_purification Extensive Purification (Separation of Byproducts) ac_workup->ac_purification ac_product Moderate Yield of Ketone ac_purification->ac_product

Caption: A comparative workflow for ketone synthesis.

Conclusion: Superior Control and Efficiency with 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

  • Prevention of Over-Addition: The formation of a stable chelated intermediate effectively halts the reaction at the ketone stage, leading to significantly higher yields of the desired product.[3]

  • Enhanced Chemoselectivity: Weinreb amides exhibit excellent chemoselectivity, allowing for the acylation of organometallic reagents in the presence of other sensitive functional groups.[13]

  • Milder Reaction Conditions: While low temperatures are still employed, the reactions are generally more controlled and less prone to runaway side reactions compared to those with highly reactive acid chlorides.

  • Simplified Purification: The clean nature of the reaction often results in a crude product that requires minimal purification, saving time and resources.

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the adoption of specialized Weinreb amides like 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide represents a strategic choice for improving synthetic efficiency, reliability, and overall yield. The ability to introduce a difluorinated cyclohexyl moiety with such precision opens up new avenues for the design and synthesis of novel chemical entities with potentially enhanced properties.

References

  • V. Pace, L. Castoldi, W. Holzer, in Targets in Heterocyclic Systems, 2010, vol. 14, pp. 189-225.
  • K. C. Nicolaou, T.
  • S. M. Weinreb, S. Nahm, Tetrahedron Lett., 1981, 22, 3815-3818.
  • J. A. McCauley, K. M. Fetsko, in The Art of Process Chemistry, 2016, pp. 165-181.
  • M. C. Willis, J. Chem. Soc., Perkin Trans. 1, 1999, 1765-1784.
  • F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed., Springer, 2007.
  • M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013.
  • I. R. Baxendale, S. V. Ley, J. Chem. Soc., Perkin Trans. 1, 2000, 2759-2786.
  • J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.
  • S. E. Denmark, G. L. Beutner, Angew. Chem. Int. Ed., 2008, 47, 1560-1638.
  • H. O. House, Modern Synthetic Reactions, 2nd ed., W. A. Benjamin, 1972.
  • A. S. C. Chan, T. T. T. Mong, in Comprehensive Organic Synthesis II, 2nd ed., 2014, vol. 4, pp. 506-547.
  • R. K. Dieter, Tetrahedron, 1999, 55, 4177-4236.
  • T. D. White, in Science of Synthesis, 2005, vol. 20a, pp. 45-125.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide and Its Analogs

Abstract This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a compound featuring a Weinreb amide moiety, and its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, a compound featuring a Weinreb amide moiety, and its non-fluorinated and monofluorinated analogs. The objective is to elucidate the influence of the gem-difluoro group on fragmentation pathways under electrospray ionization (ESI) conditions. Through systematic LC-MS/MS analysis, we identify characteristic product ions and propose fragmentation mechanisms. This work serves as a foundational reference for researchers in drug discovery and chemical analysis, offering insights into the behavior of these complex structures in the gas phase and aiding in their structural characterization and quantification.

Introduction

In modern drug development and chemical synthesis, the incorporation of fluorine atoms into organic molecules is a widely adopted strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the Weinreb amide (N-methoxy-N-methylamide) has become an indispensable functional group for the synthesis of ketones and aldehydes due to its resistance to over-addition of organometallic reagents.[2] The convergence of these two chemical motifs in a single scaffold, such as in 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide, presents unique analytical challenges and opportunities.

Understanding the fragmentation behavior of such molecules under mass spectrometry (MS) is paramount for their reliable identification and quantification in complex matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high sensitivity and specificity.[3][4] This guide provides an in-depth comparison of the fragmentation patterns of the title compound and two key analogs: N-methoxy-N-methylcyclohexanecarboxamide (non-fluorinated) and 4-fluoro-N-methoxy-N-methylcyclohexanecarboxamide (monofluorinated). By systematically evaluating the impact of fluorination on bond cleavages, we aim to establish a predictive framework for the fragmentation of this compound class.

The core of this investigation lies in comparing the cleavage patterns of the Weinreb amide portion, the stability of the cyclohexyl ring, and the propensity for neutral losses, such as hydrofluoric acid (HF). The stability of the carbon-fluorine bond often directs fragmentation pathways in unique ways compared to their non-fluorinated counterparts.[5]

Experimental Design

Materials and Analogs Studied

The following three compounds were synthesized and purified (>98% purity) for this analysis:

  • Parent Compound (Cpd 1): 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

  • Analog 1 (A1): N-methoxy-N-methylcyclohexanecarboxamide

  • Analog 2 (A2): 4-Fluoro-N-methoxy-N-methylcyclohexanecarboxamide

All solvents used were LC-MS grade.

Liquid Chromatography (LC) Method

A standard reverse-phase chromatographic method was employed to separate the analogs before their introduction into the mass spectrometer.

  • System: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry (MS) Method

Tandem mass spectrometry was performed using a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Mode: Positive Electrospray Ionization (+ESI)

  • Scan Type: Product Ion Scan

  • Precursor Ions ([M+H]⁺):

    • Cpd 1: m/z 208.1

    • A1: m/z 172.1

    • A2: m/z 190.1

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV to capture a full range of fragment ions.

Experimental Workflow Diagram

The overall process from sample preparation to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Synthesized Analogs (Cpd 1, A1, A2) B Dilution in Methanol/Water A->B Dissolve C HPLC Injection B->C Inject D C18 Reverse-Phase Separation C->D E Positive ESI Ionization D->E Elute F Precursor Ion Isolation (Q1) E->F G Collision-Induced Dissociation (CID in Q2) F->G H Product Ion Analysis (Q3) G->H I Generate MS/MS Spectra H->I Detect J Identify Common & Unique Fragment Ions I->J K Propose Fragmentation Pathways J->K

Caption: Experimental workflow for LC-MS/MS analysis.

Results and Discussion

The fragmentation of these analogs is primarily driven by the protonated Weinreb amide moiety and influenced by the stability of the cyclohexyl ring. The presence of electronegative fluorine atoms significantly alters the observed fragmentation pathways.

Fragmentation of the Core Structure: Analog 1 (Non-fluorinated)

The non-fluorinated analog, N-methoxy-N-methylcyclohexanecarboxamide ([M+H]⁺ at m/z 172.1), provides a baseline fragmentation pattern. The primary cleavage occurs at the amide bond, a common fragmentation pathway for amides.[6]

  • Loss of N-methoxy-N-methylamine moiety: The most significant fragmentation route involves the cleavage of the C-N bond, leading to the formation of a stable cyclohexanecarbonyl cation at m/z 111.1 . This is a characteristic fragmentation for amides, resulting from the loss of the neutral amine.[6]

  • Weinreb Amide Fragments: Direct cleavage of the N-O bond results in a characteristic ion at m/z 141.1 (loss of OCH₃). Another key fragment is observed at m/z 60.1 , corresponding to the protonated [CH₃-NH-OCH₃]⁺ ion.

  • Cyclohexyl Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, typically after ring-opening, leading to the loss of ethene (C₂H₄) from the m/z 111.1 ion, resulting in a fragment at m/z 83.1 .[7]

Influence of Fluorination: Parent Compound and Analog 2

The introduction of one and then two fluorine atoms alters the fragmentation landscape, primarily by influencing the stability of carbocations formed on the cyclohexyl ring and introducing new neutral loss pathways.

Analog 2 (Monofluorinated, [M+H]⁺ at m/z 190.1):

  • Dominant Acylium Ion: Similar to the non-fluorinated analog, the primary fragmentation is the formation of the 4-fluorocyclohexanecarbonyl cation at m/z 129.1 .

  • Neutral Loss of HF: A key difference is the appearance of a fragment corresponding to the neutral loss of hydrofluoric acid (HF, 20 Da) from the precursor ion, yielding an ion at m/z 170.1 . This is a common pathway for fluorinated compounds.[8] This loss can also occur from the acylium ion (m/z 129.1 -> m/z 109.1).

Parent Compound (Difluorinated, [M+H]⁺ at m/z 208.1):

  • Stabilized Acylium Ion: The 4,4-difluorocyclohexanecarbonyl cation at m/z 147.1 is the most abundant product ion. The gem-difluoro group provides a strong inductive effect, which can influence bond strengths within the ring.

  • Enhanced HF Loss: The loss of HF is more pronounced compared to the monofluorinated analog, giving a significant ion at m/z 188.1 . A subsequent loss of a second HF molecule is also observed, leading to an ion at m/z 168.1 . This sequential loss is a hallmark of gem-difluoro substitution.

  • Ring Cleavage: Fragmentation of the difluorinated acylium ion (m/z 147.1) leads to characteristic product ions, including one at m/z 91.1 , potentially through a mechanism involving fluorine migration.[9]

Comparative Fragmentation Summary
Precursor Ion (m/z)AnalogKey Product Ions (m/z) and Proposed Identity
172.1A1 (Non-fluorinated)111.1 (Cyclohexanecarbonyl cation), 141.1 ([M+H-OCH₃]⁺), 83.1 ([111.1-C₂H₄]⁺), 60.1 ([CH₃NH(OCH₃)]⁺)
190.1A2 (Monofluorinated)129.1 (4-Fluorocyclohexanecarbonyl cation), 170.1 ([M+H-HF]⁺), 109.1 ([129.1-HF]⁺)
208.1Cpd 1 (Difluorinated)147.1 (4,4-Difluorocyclohexanecarbonyl cation), 188.1 ([M+H-HF]⁺), 168.1 ([M+H-2HF]⁺), 91.1 (Ring fragment)
Proposed Fragmentation Pathway for the Parent Compound

The fragmentation of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is dominated by cleavage at the amide bond and subsequent neutral losses from the resulting acylium ion.

G node208 [M+H]⁺ m/z 208.1 node147 [C₇H₉F₂O]⁺ m/z 147.1 node208->node147 -CH₃NHOCH₃ node188 [C₈H₁₃FNO]⁺ m/z 188.1 node208->node188 -HF node91 [C₅H₄FO]⁺ m/z 91.1 node147->node91 -C₄H₈ node127 [C₇H₈FO]⁺ m/z 127.1 node147->node127 -HF

Caption: Key fragmentation pathways for the parent compound.

Conclusion

The mass spectrometric fragmentation of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide and its analogs is systematic and predictable. The primary cleavage consistently occurs at the C-N amide bond, yielding a stable acylium ion. The degree of fluorination on the cyclohexyl ring dictates the subsequent fragmentation pathways.

  • The non-fluorinated analog shows characteristic fragmentation of the cyclohexyl ring and the Weinreb amide moiety.

  • The monofluorinated analog introduces the neutral loss of a single HF molecule as a competitive pathway.

  • The gem-difluorinated parent compound is characterized by a highly stable acylium ion and a pronounced sequential loss of two HF molecules, serving as a distinct diagnostic marker.

These findings provide a clear guide for the structural elucidation of fluorinated Weinreb amide compounds. The identified characteristic ions, particularly the acylium ions and the products of HF loss, can be used to develop highly selective and sensitive multiple reaction monitoring (MRM) methods for quantitative studies in complex biological or chemical matrices.

References

  • American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS.
  • Schultz, M. M., & Furlong, E. T. (2008). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. PMC.
  • Shimadzu. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples.
  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons. National Bureau of Standards.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.
  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?.
  • Wang, Z., et al. (2020). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. PMC.
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2026). C6H12 mass spectrum of cyclohexane.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).
  • O'Hagan, D. (2015). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC.

Sources

Safety & Regulatory Compliance

Safety

4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide proper disposal procedures

Comprehensive Disposal and Handling Guide: 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide As your trusted partner in drug development and laboratory safety, we recognize that operational excellence extends beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Guide: 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

As your trusted partner in drug development and laboratory safety, we recognize that operational excellence extends beyond the synthesis bench. 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is a highly valuable fluorinated Weinreb amide used extensively in medicinal chemistry for the targeted synthesis of ketones. While stable during routine handling, its unique chemical structure demands rigorous end-of-life disposal protocols.

This guide provides step-by-step, causality-driven methodologies to ensure your laboratory maintains strict environmental compliance, protects personnel, and integrates seamlessly with institutional waste management systems.

Quantitative Data: Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the chemical's behavior in a waste stream.

ParameterSpecification / Description
Chemical Identity 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide
Molecular Formula C9H15F2NO2
Molecular Weight 207.22 g/mol
Primary Hazard Class GHS Category 2 (Skin/Eye Irritant)
Waste Stream Designation Halogenated Organic Waste
Incompatible Materials Strong oxidizing agents, strong bases
Thermal Decomposition Products Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), Carbon Oxides (COx)

The Causality of Halogenated Segregation (E-E-A-T)

Why must this specific compound be strictly segregated from general organic waste?

As a fluorinated Weinreb amide, 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide is highly stable under standard benchtop conditions. However, its end-of-life disposal introduces specific physicochemical challenges. During the high-temperature incineration process required for organic waste, the gem-difluoro moiety undergoes thermal degradation, yielding highly corrosive and toxic hydrogen fluoride (HF) gas .

If this compound is improperly mixed with non-halogenated waste, it may be routed to a standard incinerator lacking the necessary caustic flue-gas scrubbers. This not only causes severe corrosive damage to the incinerator's refractory lining but also risks the environmental release of toxic acid gases, directly violating the EPA's Resource Conservation and Recovery Act (RCRA) regulations . Therefore, strict segregation into a dedicated halogenated waste stream is not just a regulatory formality; it is a mechanistic necessity to ensure the safe neutralization of fluorine radicals [[1]]([Link]).

Operational Protocol: End-of-Life Disposal Methodology

Objective: Safely transition the chemical from the active benchtop to the institutional hazardous waste stream without cross-contamination. Every step below is designed as a self-validating system to prevent downstream failures.

Step 1: Waste Stream Verification (The Causality Check)

  • Action: Identify and designate the waste strictly as "Halogenated Organic."

  • Mechanism: Verify that no non-halogenated solvents (e.g., pure hexane, ethyl acetate) are mixed into this specific carboy unless strictly necessary from the reaction solution. Unnecessary mixing dilutes the halogen concentration, lowering the BTU value and complicating the Treatment, Storage, and Disposal Facility's (TSDF) ability to properly route the waste to a scrubber-equipped incinerator .

  • Validation: Visually confirm the designated waste carboy is explicitly marked for halogenated compounds before opening.

Step 2: Selection of Primary Containment

  • Action: Use High-Density Polyethylene (HDPE) or borosilicate glass containers.

  • Mechanism: Avoid metal containers (such as galvanized steel safety cans). Over extended storage periods, trace moisture can cause localized hydrolysis of fluorinated organics, generating trace hydrofluoric acid (HF) that compromises metal integrity .

  • Validation: Inspect the container and cap for metal liners. Ensure the cap is PTFE-lined and intact.

Step 3: Transfer and Accumulation

  • Action: Transfer the waste inside a certified, actively ventilating chemical fume hood.

  • Mechanism: While the compound itself has low volatility, residual solvents or byproducts in the waste mixture may off-gas. The fume hood provides a primary engineering control against inhalation exposure .

  • Validation: Fill the container to a maximum of 90% capacity to allow for thermal expansion. Cap tightly immediately after transfer.

Step 4: GHS-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Mechanism: The label must explicitly state: "Halogenated Organic Waste - Contains Fluorinated Amides." This ensures downstream handlers are aware of the specific thermal degradation risks.

  • Validation: Ensure the accumulation start date is clearly written to comply with federal RCRA time limits for Satellite Accumulation Areas (SAAs) .

Step 5: Institutional Handover

  • Action: Transfer the sealed container to your facility's Environmental Health and Safety (EHS) department.

  • Mechanism: EHS will manifest the waste to an EPA-permitted TSDF capable of handling halogenated streams via high-temperature incineration and caustic scrubbing .

  • Validation: Retain a copy of the hazardous waste manifest for your laboratory's compliance records.

Emergency Spill Response Protocol

In the event of an accidental release during handling or waste transfer, immediate and systematic action is required to prevent environmental contamination and personnel exposure .

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity. If the spill is inside a fume hood, lower the sash to maximize exhaust velocity.

  • Personal Protective Equipment (PPE): Don heavy-duty nitrile gloves, chemical splash goggles, and a fluid-resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Causality Check: Never use combustible materials like sawdust, as they can react exothermically with organic residues.

  • Collection: Use non-sparking tools to sweep the absorbed material into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual organics, collecting the rinsate as aqueous halogenated waste.

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation: 4,4-Difluoro-N-methoxy- N-methylcyclohexanecarboxamide Seg Segregate into Halogenated Waste Stream Gen->Seg Identify F-content Cont Containment: HDPE or Borosilicate Glass Seg->Cont Select compatible vessel Lab Labeling: 'Halogenated Organic Waste' Cont->Lab Apply GHS label Store Satellite Accumulation Area (Secondary Containment) Lab->Store Transfer to SAA Disp EPA-Permitted TSDF (High-Temp Incineration + Scrubber) Store->Disp Vendor pickup

Workflow for the segregation, containment, and disposal of halogenated Weinreb amide waste.

References

  • Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Institutes of Health (NIH) URL: [Link]

  • Title: Guidelines for Management and Disposal of Hazardous Wastes Source: American Chemistry Council URL: [Link]

Sources

Handling

Personal protective equipment for handling 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

A Guide to the Safe Handling of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide Hazard Analysis Based on Chemical Structure In the absence of specific data, we must infer potential hazards from the known reactivity...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide

Hazard Analysis Based on Chemical Structure

In the absence of specific data, we must infer potential hazards from the known reactivity and toxicology of the functional groups present in 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide.

  • Organofluorine Compounds: The presence of two fluorine atoms on the cyclohexyl ring suggests high thermal and chemical stability. However, the metabolism of some organofluorine compounds can produce toxic byproducts, such as fluoroacetate. While there is no direct evidence of this for the title compound, it is a prudent consideration. Combustion of fluorinated compounds can also release highly toxic and corrosive hydrogen fluoride (HF) gas.

  • Weinreb Amide (N-methoxy-N-methylamide): This functional group is generally regarded as a stable and versatile intermediate in organic synthesis. It is less reactive than many other carboxylic acid derivatives. However, it can react with strong reducing agents, strong acids, or strong bases. The N-O bond is a potential weak point and could be cleaved under certain reductive conditions.

  • General Considerations for Novel Compounds: Any new chemical entity should be treated as potentially toxic and an irritant. The primary routes of exposure in a laboratory setting are inhalation of dust or aerosols, dermal contact, and accidental ingestion. The long-term health effects are unknown.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Flame-resistant lab coatNot generally required
Weighing & Aliquoting (Solid) Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-resistant lab coat, disposable sleevesN95 respirator (if not in a fume hood)
Solution Preparation & Reaction Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-resistant lab coatNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges
  • Glove Selection: Nitrile gloves are a good initial choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be more appropriate. Always check the glove manufacturer's compatibility charts. It is crucial to change gloves immediately if they become contaminated.

Operational and Handling Plan

A systematic workflow is critical to ensure safety and experimental integrity. The following diagram and procedural steps outline the lifecycle of handling 4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide in the laboratory.

cluster_prep Preparation & Handling cluster_disposal Waste Management receive Receive & Inspect store Store Appropriately receive->store Intact Container weigh Weigh in Fume Hood store->weigh Controlled Access dissolve Prepare Solution weigh->dissolve Minimize Exposure dispose_solid Dispose of Solid Waste weigh->dispose_solid Contaminated Weigh Paper react Use in Reaction dissolve->react Under Inert Atmosphere decontaminate Decontaminate Glassware react->decontaminate Post-Reaction dispose_liquid Dispose of Liquid Waste react->dispose_liquid Quenched Reaction Mixture end End decontaminate->end dispose_solid->end dispose_liquid->end start Start start->receive

Caption: Workflow for the safe handling of a new chemical entity.

Step-by-Step Handling Procedures:
  • Receiving and Unpacking:

    • Upon receipt, transport the sealed container in a secondary containment bin to the laboratory.

    • Work within a certified chemical fume hood.

    • Wear appropriate PPE (safety goggles, lab coat, nitrile gloves).

    • Inspect the container for any signs of damage or leaks. If compromised, initiate spill cleanup procedures.

    • Verify the label matches the order information.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area.

    • Keep it away from strong oxidizing agents, strong reducing agents, and strong acids/bases.

    • The container should be tightly sealed.

    • Ensure the storage location is clearly labeled with the compound's identity and a warning that its hazards are not fully characterized.

  • Weighing and Aliquoting:

    • All handling of the solid compound must be performed in a certified chemical fume hood or a glove box to prevent inhalation of fine powders.

    • Use anti-static weigh boats or paper to prevent dispersal of the powder.

    • Employ dedicated spatulas and tools. Clean them thoroughly after use.

    • Close the primary container immediately after removing the desired amount.

  • Use in a Reaction:

    • When adding the compound to a reaction vessel, do so carefully to avoid splashing.

    • If the reaction is exothermic, have an appropriate cooling bath ready.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh papers, pipette tips, paper towels) must be considered contaminated.

    • Collect these materials in a dedicated, sealed, and clearly labeled hazardous waste bag.

    • Dispose of the bag in the designated solid chemical waste stream according to your institution's guidelines.

  • Liquid Waste:

    • Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, sealed, and labeled hazardous waste container.

    • Do not pour any amount down the drain.

    • The waste container should be labeled with the full chemical name: "4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide" and any solvents present.

  • Empty Containers:

    • The original container, even if appearing empty, will have residual chemical.

    • Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, the container can often be disposed of as non-hazardous waste (e.g., glass recycling), but confirm this with your institution's environmental health and safety (EHS) office. Deface the label before disposal.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press, Washington, D.C. (2011). [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. U.S. Department of Labor. (2011). [Link]

  • Weinreb Amide. Organic Chemistry Portal. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-N-methoxy-N-methylcyclohexanecarboxamide
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